molecular formula C16H18ClN5 B15588314 YK-2168

YK-2168

Cat. No.: B15588314
M. Wt: 315.80 g/mol
InChI Key: HXJZLLNYPHBNSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YK-2168 is a useful research compound. Its molecular formula is C16H18ClN5 and its molecular weight is 315.80 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H18ClN5

Molecular Weight

315.80 g/mol

IUPAC Name

5-chloro-4-(1-methylpyrazol-4-yl)-2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C16H18ClN5/c1-22-9-11(7-20-22)15-12-6-14(10-2-4-18-5-3-10)21-16(12)19-8-13(15)17/h6-10,18H,2-5H2,1H3,(H,19,21)

InChI Key

HXJZLLNYPHBNSR-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

YK-2168: A Technical Whitepaper on its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YK-2168 is a potent and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1] In cancer cells, dysregulation of transcriptional processes is a common oncogenic driver, making CDK9 an attractive therapeutic target.[1] This document provides a comprehensive technical overview of the preclinical data and mechanism of action of this compound in cancer cells. It details the compound's biochemical and cellular activity, outlines the experimental protocols used for its characterization, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-cancer effects by selectively inhibiting the kinase activity of CDK9. CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb), which plays a crucial role in releasing RNA Polymerase II (Pol II) from promoter-proximal pausing, a critical step in transcriptional elongation.

By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain (CTD) of RNA Pol II at the Serine 2 position (pS2-RNA Pol II CTD). This leads to a global suppression of transcriptional elongation, with a particularly profound effect on genes with short half-lives, including key anti-apoptotic proteins and oncogenes. The downstream consequences of CDK9 inhibition by this compound include the dose-dependent induction of apoptosis and the inhibition of tumor growth in preclinical models.[1]

YK-2168_Mechanism_of_Action cluster_0 This compound cluster_1 Transcriptional Machinery cluster_2 Downstream Effects YK2168 This compound CDK9 CDK9 YK2168->CDK9 Inhibition PTEFb P-TEFb Complex CDK9->PTEFb Forms RNAPolII RNA Pol II PTEFb->RNAPolII Phosphorylates pS2_RNAPolII pS2-RNA Pol II Transcription Transcriptional Elongation pS2_RNAPolII->Transcription Promotes AntiApoptotic Anti-apoptotic Proteins (e.g., MCL-1) Transcription->AntiApoptotic Suppresses Expression Oncogenes Oncogenes (e.g., MYC) Transcription->Oncogenes Suppresses Expression Apoptosis Apoptosis AntiApoptotic->Apoptosis Induces Oncogenes->Apoptosis Induces Cell_Viability_Assay_Workflow start Start culture Culture Cancer Cell Lines start->culture seed Seed Cells into 96-well Plates culture->seed treat Treat with this compound (Serial Dilutions) seed->treat incubate Incubate (e.g., 72 hours) treat->incubate add_reagent Add Viability Reagent (e.g., CellTiter-Glo) incubate->add_reagent measure Measure Luminescence add_reagent->measure analyze Calculate IC50 measure->analyze end End analyze->end

References

The Role of YK-2168 in Transcriptional Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YK-2168 is a potent and highly selective small-molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. By targeting CDK9, this compound effectively disrupts the process of gene transcription, leading to the downregulation of short-lived anti-apoptotic proteins and subsequent induction of apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, its biochemical and cellular activities, and detailed protocols for key experimental assays. The information presented herein is intended to support researchers and drug development professionals in the investigation and potential clinical application of this compound as a targeted cancer therapeutic.

Introduction to this compound and Transcriptional Regulation

Transcriptional dysregulation is a hallmark of many cancers, where malignant cells become dependent on the continuous expression of oncogenes and anti-apoptotic proteins for their survival and proliferation. Cyclin-Dependent Kinase 9 (CDK9) is a critical component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 position (pS2-RNA Pol II CTD), a pivotal step that releases Pol II from promoter-proximal pausing and allows for productive transcriptional elongation.[1]

This compound is a novel, selective inhibitor of CDK9.[1] Its mechanism of action is centered on the competitive inhibition of the ATP-binding pocket of CDK9, thereby preventing the phosphorylation of the RNA Pol II CTD. This leads to a global suppression of transcriptional elongation, with a particularly profound effect on genes with short-lived mRNA transcripts, including key survival proteins like Mcl-1. The depletion of these essential factors triggers the intrinsic apoptotic pathway, leading to cancer cell death.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: Biochemical Inhibitory Activity of this compound [1]

KinaseIC50 (nM)
CDK97.5
CDK1466.4
CDK2361.1

Table 2: In Vitro Anti-proliferative Activity of this compound [1]

Cell LineCancer TypeIC50 (nM)
MV4-11Leukemia53.4
Karpas422Lymphoma91.1
SNU16Gastric Carcinoma88.3

Table 3: In Vivo Antitumor Activity of this compound [1]

Xenograft ModelTreatmentTumor Growth Inhibition (TGI) (%)
MV4-11 CDX10 mpk QW (IV with 4 doses)80
SNU16 CDX10 mpk QW115 (regressive)

Signaling Pathway

The primary signaling pathway affected by this compound is the CDK9-mediated transcriptional regulation pathway. The inhibition of CDK9 initiates a cascade of events culminating in apoptosis.

cluster_0 Upstream Regulation cluster_1 P-TEFb Complex cluster_2 Transcriptional Machinery cluster_3 Downstream Effects CDK7 CDK7 CAK CAK Complex CDK7->CAK CyclinH Cyclin H CyclinH->CAK MAT1 MAT1 MAT1->CAK CDK9 CDK9 CAK->CDK9 Activates by phosphorylation PTEFb P-TEFb CDK9->PTEFb CyclinT1 Cyclin T1 CyclinT1->PTEFb RNAPolII RNA Polymerase II PTEFb->RNAPolII Phosphorylates CTD Ser2 DSIF_NELF DSIF/NELF (Pausing Factors) PTEFb->DSIF_NELF Inactivates pRNAPolII pS2-RNA Pol II CTD (Active) RNAPolII->pRNAPolII Transcription Transcriptional Elongation pRNAPolII->Transcription DSIF_NELF->RNAPolII Induces Pausing AntiApoptotic Anti-apoptotic Proteins (e.g., Mcl-1, c-Myc) Transcription->AntiApoptotic Leads to synthesis of Apoptosis Apoptosis AntiApoptotic->Apoptosis Inhibits Caspase3 Cleaved Caspase 3 AntiApoptotic->Caspase3 Prevents cleavage of Apoptosis->Caspase3 Activates YK2168 This compound YK2168->CDK9 Inhibits YK2168->AntiApoptotic Prevents synthesis of

Caption: Signaling pathway of this compound mediated transcriptional inhibition and apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the activity of this compound.

CDK9 Kinase Assay

This protocol is adapted from standard biochemical kinase assays and is suitable for determining the IC50 of this compound against CDK9.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Kinase substrate (e.g., a peptide derived from the Pol II CTD)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of this compound in 100% DMSO. Further dilute these solutions in Kinase Assay Buffer to achieve the desired final concentrations with a constant DMSO concentration (e.g., 1%).

  • Prepare a 2x solution of the kinase substrate and ATP in Kinase Assay Buffer. A typical ATP concentration is 10 µM.

  • In a 384-well plate, add 2.5 µL of the diluted this compound solutions or vehicle (for positive control) to the appropriate wells.

  • Prepare a 2x solution of CDK9/Cyclin T1 enzyme in Kinase Assay Buffer.

  • Initiate the kinase reaction by adding 2.5 µL of the 2x CDK9/Cyclin T1 solution to each well, followed by the addition of 5 µL of the 2x substrate/ATP mixture. The final reaction volume should be 10 µL.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

start Start prep_inhibitor Prepare this compound Serial Dilutions start->prep_inhibitor prep_reagents Prepare 2x Substrate/ATP and 2x CDK9/Cyclin T1 start->prep_reagents plate_setup Add this compound/Vehicle to 384-well Plate prep_inhibitor->plate_setup initiate_reaction Add CDK9 and Substrate/ATP Mix prep_reagents->initiate_reaction plate_setup->initiate_reaction incubate Incubate at 30°C for 60 minutes initiate_reaction->incubate stop_reaction Stop Reaction and Detect ADP (ADP-Glo™) incubate->stop_reaction read_luminescence Measure Luminescence stop_reaction->read_luminescence analyze_data Calculate % Inhibition and IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for the CDK9 kinase assay.

Cell Proliferation (MTT) Assay

This protocol is used to determine the anti-proliferative activity of this compound in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MV4-11, Karpas422, SNU16)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.

  • Allow the cells to adhere and resume growth for 24 hours.

  • Prepare serial dilutions of this compound in culture medium from a concentrated DMSO stock. The final DMSO concentration should be kept below 0.5%.

  • Remove the existing medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Model

This protocol outlines the procedure for evaluating the antitumor efficacy of this compound in a cell-derived xenograft (CDX) model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NSG)

  • Cancer cell line (e.g., MV4-11 or SNU16)

  • Matrigel (optional)

  • This compound formulation for intravenous (IV) injection

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Harvest cancer cells during their exponential growth phase and resuspend them in a suitable medium, optionally mixed with Matrigel.

  • Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 10 mg/kg) or vehicle control intravenously according to the desired dosing schedule (e.g., once weekly).

  • Measure tumor volume (Volume = (Width² x Length)/2) and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting).

  • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.

Western Blot Analysis

This protocol is for assessing the levels of pS2-RNA Pol II CTD and cleaved caspase 3 in tumor tissues from xenograft models.

Materials:

  • Tumor tissue lysates

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pS2-RNA Pol II CTD, anti-cleaved caspase 3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Extract proteins from tumor tissues using a suitable lysis buffer.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Conclusion

This compound is a promising preclinical candidate that demonstrates potent and selective inhibition of CDK9. Its mechanism of action, centered on the disruption of transcriptional elongation and subsequent induction of apoptosis, provides a strong rationale for its development as a targeted therapy for cancers that are dependent on transcriptional addiction. The data and protocols presented in this technical guide offer a comprehensive resource for the further investigation and development of this compound.

References

YK-2168: A Selective CDK9 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Introduction

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and a compelling therapeutic target in oncology, particularly for cancers driven by transcriptional dysregulation.[1] CDK9, in complex with its cyclin partners (T1, T2a, T2b, or K), forms the core of the positive transcription elongation factor b (P-TEFb).[2] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) and negative elongation factors, promoting the transition from abortive to productive transcription.[2][3] This process is critical for the expression of short-lived anti-apoptotic proteins, such as Mcl-1 and Myc, which are essential for the survival of many cancer cells.[1][4] Inhibition of CDK9 leads to the downregulation of these key survival proteins, ultimately inducing apoptosis in cancer cells. YK-2168 is a novel, potent, and selective small molecule inhibitor of CDK9 currently in clinical development.[5] This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with this compound.

Core Data Summary

Biochemical and Cellular Activity

This compound demonstrates potent and selective inhibition of CDK9 in biochemical assays and robust anti-proliferative activity across various cancer cell lines.[1][6]

Target/Cell Line Assay Type Metric This compound Value (nM) Reference Compound (Value, nM)
CDK9Biochemical Kinase AssayIC507.5-
CDK1Biochemical Kinase AssayIC50466.4-
CDK2Biochemical Kinase AssayIC50361.1-
MV4-11 (Leukemia)Anti-proliferative AssayIC5053.4-
Karpas422 (Lymphoma)Anti-proliferative AssayIC5091.1-
SNU16 (Gastric Carcinoma)Anti-proliferative AssayIC5088.3-
In Vivo Efficacy

This compound exhibits significant anti-tumor activity in cell-derived xenograft (CDX) models, demonstrating its potential for in vivo applications.[1][6]

Xenograft Model Treatment Metric This compound Result Comparator (BAY1251152) Result
MV4-11 (Leukemia)10 mpk, QW, IV (4 doses)TGI80%65% @ 10 mpk, QW
SNU16 (Gastric Carcinoma)10 mpk, QW, IVTGI115% (regression)100% (total growth inhibition)

TGI: Tumor Growth Inhibition

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of CDK9 kinase activity. This disrupts the transcriptional machinery, leading to decreased expression of key survival proteins and subsequent apoptosis in cancer cells.

CDK9_Pathway cluster_transcription Transcriptional Regulation cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects PTEFb P-TEFb (CDK9/Cyclin T) RNAPII_p Paused RNAPII PTEFb->RNAPII_p Phosphorylates Ser2 DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF Phosphorylates mRNA mRNA transcript RNAPII_e Elongating RNAPII RNAPII_p->RNAPII_e RNAPII_e->mRNA Transcription Elongation p_DSIF_NELF p-DSIF/NELF DSIF_NELF->p_DSIF_NELF p_RNAPII p-RNAPII (Ser2) Anti_apoptotic Reduced Anti-apoptotic Proteins (e.g., Mcl-1) mRNA->Anti_apoptotic Translation YK2168 This compound YK2168->PTEFb Inhibits Apoptosis Apoptosis Anti_apoptotic->Apoptosis Inhibition of Apoptosis is Blocked

Caption: CDK9 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The preclinical evaluation of this compound follows a standard drug discovery workflow, from initial biochemical screening to in vivo efficacy studies.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical Biochemical Kinase Assay (CDK9, CDK1, CDK2) Cell_Prolif Cell Proliferation Assay (MV4-11, Karpas422, SNU16) Biochemical->Cell_Prolif Potency & Selectivity Western_Blot_vitro Western Blot (pS2-RNAPII, Cleaved Caspase-3) Cell_Prolif->Western_Blot_vitro Mechanism of Action CDX_Model Cell-Derived Xenograft Model (MV4-11, SNU16) Western_Blot_vitro->CDX_Model Candidate Selection Efficacy Efficacy Studies (Tumor Growth Inhibition) CDX_Model->Efficacy PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Efficacy->PK_PD Western_Blot_vivo Western Blot of Tumors (pS2-RNAPII, Cleaved Caspase-3) PK_PD->Western_Blot_vivo

Caption: Preclinical experimental workflow for the evaluation of this compound.

Experimental Protocols

Biochemical Kinase Assay (Adapted from ADP-Glo™ Kinase Assay)

Objective: To determine the in vitro inhibitory activity of this compound against recombinant CDK9/Cyclin T1, CDK1/Cyclin B, and CDK2/Cyclin E.

Materials:

  • Recombinant Kinases: CDK9/Cyclin T1, CDK1/Cyclin B, CDK2/Cyclin E

  • Kinase Substrate (e.g., a generic peptide substrate)

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

  • This compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer to achieve the desired final concentrations.

  • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a 2x kinase/substrate solution in kinase assay buffer and add 5 µL to each well.

  • Prepare a 2x ATP solution in kinase assay buffer. Initiate the kinase reaction by adding 2.5 µL to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the anti-proliferative activity of this compound on MV4-11, Karpas422, and SNU16 cancer cell lines.

Materials:

  • Cancer cell lines: MV4-11, Karpas422, SNU16

  • Complete cell culture medium

  • This compound (serially diluted in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere (for adherent lines) or stabilize overnight.

  • Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation of RNAPII (Ser2) and the induction of apoptosis (cleaved caspase-3) in tumor tissues from xenograft models.

Materials:

  • Tumor tissue lysates

  • Protein lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-RNAPII (Ser2), anti-cleaved caspase-3, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize tumor tissues in lysis buffer and determine the protein concentration using a BCA assay.

  • Denature protein lysates by boiling with Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to the loading control.

Cell-Derived Xenograft (CDX) Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

  • MV4-11 or SNU16 cancer cells

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • Matrigel (optional)

  • This compound formulation for intravenous (IV) injection

  • Vehicle control

Procedure:

  • Subcutaneously implant MV4-11 or SNU16 cells (typically 5-10 x 10^6 cells, potentially mixed with Matrigel) into the flank of the mice.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 10 mg/kg) and vehicle control intravenously according to the specified schedule (e.g., once weekly).

  • Measure tumor volumes and body weights 2-3 times per week.

  • At the end of the study, calculate the tumor growth inhibition (TGI) percentage. TGI (%) = [1 - (mean tumor volume of treated group at day X / mean tumor volume of control group at day X)] x 100.

  • Excise tumors for pharmacodynamic analysis (e.g., Western blotting).

Logical Relationship Diagram

The following diagram illustrates the logical flow from the identification of the therapeutic target to the preclinical validation of this compound.

Logical_Relationship Target Therapeutic Target: CDK9 in Cancer Hypothesis Hypothesis: Selective CDK9 inhibition will induce cancer cell apoptosis Target->Hypothesis Inhibitor Lead Compound: This compound Hypothesis->Inhibitor In_Vitro In Vitro Validation: - Potent & Selective Kinase Inhibition - Anti-proliferative Activity - Target Engagement (pRNAPII↓) Inhibitor->In_Vitro In_Vivo In Vivo Validation: - Tumor Growth Inhibition - Favorable PK/PD Profile In_Vitro->In_Vivo Demonstrates Preclinical Proof-of-Concept Clinical Clinical Candidate In_Vivo->Clinical

Caption: Logical progression from target identification to clinical candidate.

References

The Potent and Selective CDK9 Inhibitor YK-2168: A Technical Guide to its Impact on Oncogene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YK-2168 is a novel, potent, and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. Dysregulation of CDK9 activity is a hallmark of various cancers, leading to the overexpression of critical oncogenes and anti-apoptotic proteins. This compound demonstrates significant anti-proliferative and pro-apoptotic activity in preclinical cancer models through the suppression of CDK9-dependent oncogene expression. This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on oncogene expression, and detailed protocols for its preclinical evaluation.

Mechanism of Action: Targeting Transcriptional Addiction in Cancer

CDK9_Signaling_Pathway cluster_nucleus Nucleus PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII_paused Paused RNA Pol II PTEFb->RNAPII_paused Phosphorylation of Ser2 (CTD) Apoptosis Apoptosis RNAPII_elongating Elongating RNA Pol II RNAPII_paused->RNAPII_elongating Release DNA DNA Template YK2168 This compound YK2168->PTEFb Inhibition mRNA Oncogene mRNA (e.g., MYC, MCL-1) RNAPII_elongating->mRNA Oncogenes Oncogene Expression (MYC, MCL-1) mRNA->Oncogenes Cell_Survival Tumor Cell Survival Oncogenes->Cell_Survival

Caption: Mechanism of Action of this compound.

Quantitative Data on this compound Activity

This compound has demonstrated potent and selective inhibition of CDK9 and significant anti-proliferative effects across various cancer cell lines.[2][3]

Table 1: Biochemical Inhibitory Activity of this compound [2][3]

KinaseIC50 (nM)
CDK97.5
CDK1466.4
CDK2361.1

Table 2: In Vitro Anti-proliferative Activity of this compound [2][3]

Cell LineCancer TypeIC50 (nM)
MV4-11Leukemia53.4
Karpas422Lymphoma91.1
SNU16Gastric Carcinoma88.3

Table 3: In Vivo Antitumor Activity of this compound [2][3]

Xenograft ModelTreatmentTumor Growth Inhibition (TGI)
MV4-11 (Leukemia)10 mpk QW (IV)80%
SNU16 (Gastric Carcinoma)10 mpk QW (IV)115% (regression)

Table 4: Representative Effect of a Selective CDK9 Inhibitor on Oncogene Expression *

Specific quantitative data on the effect of this compound on individual oncogene expression is not yet publicly available. The following data for a representative selective CDK9 inhibitor, CDKI-73, is provided to illustrate the expected effects.

OncogeneCell LineTreatmentFold Change in Protein Expression (vs. control)Method
Mcl-1MEC-1 (CLL)1 µM CDKI-73 (24h)~0.25Western Blot
c-MycMEC-1 (CLL)1 µM CDKI-73 (24h)~0.30Western Blot

Experimental Protocols

Western Blot for Protein Expression Analysis

This protocol details the detection and quantification of oncogene protein levels following treatment with this compound.

Western_Blot_Workflow A 1. Cell Lysis (RIPA Buffer) B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Protein Transfer (PVDF Membrane) C->D E 5. Blocking (5% Non-fat Milk) D->E F 6. Primary Antibody Incubation (e.g., anti-MYC, anti-MCL-1) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Detection (Chemiluminescence) G->H I 9. Imaging and Analysis H->I

Caption: Western Blot Experimental Workflow.

Methodology:

  • Sample Preparation: Culture cancer cells to 70-80% confluency and treat with various concentrations of this compound for desired time points. Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and separate by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for target oncogenes (e.g., c-Myc, Mcl-1) and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression Analysis

This protocol is for quantifying the changes in oncogene mRNA levels after this compound treatment.

qRT_PCR_Workflow A 1. RNA Extraction (Trizol) B 2. RNA Quantification & Purity Check (Nanodrop) A->B C 3. cDNA Synthesis (Reverse Transcription) B->C D 4. qPCR Reaction Setup (SYBR Green Master Mix) C->D E 5. Real-Time PCR Amplification D->E F 6. Data Analysis (ΔΔCt Method) E->F

Caption: qRT-PCR Experimental Workflow.

Methodology:

  • RNA Isolation: Treat cells with this compound as described above. Isolate total RNA using a suitable method, such as TRIzol reagent, followed by DNase treatment to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR: Perform quantitative PCR using a SYBR Green-based master mix and primers specific for the oncogenes of interest and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative expression of the target oncogenes using the comparative Ct (ΔΔCt) method.

In Vivo Xenograft Studies

This protocol outlines the evaluation of this compound's antitumor efficacy in a mouse xenograft model.

Xenograft_Workflow A 1. Cell Culture and Implantation (e.g., SNU16 cells into nude mice) B 2. Tumor Growth Monitoring A->B C 3. Randomization into Treatment Groups B->C D 4. This compound Administration (e.g., 10 mpk, IV, QW) C->D E 5. Continued Tumor Measurement and Body Weight Monitoring D->E F 6. Endpoint: Tumor Harvest for PD Analysis (Western Blot, IHC) E->F

Caption: In Vivo Xenograft Study Workflow.

Methodology:

  • Cell Implantation: Subcutaneously implant a suspension of cancer cells (e.g., 5 x 10^6 SNU16 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Growth and Randomization: Monitor tumor growth with caliper measurements. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into vehicle control and this compound treatment groups.

  • Drug Administration: Administer this compound intravenously at the desired dose and schedule (e.g., 10 mg/kg, once weekly).

  • Efficacy Evaluation: Measure tumor volume and body weight 2-3 times per week. The tumor growth inhibition (TGI) is calculated at the end of the study.

  • Pharmacodynamic Analysis: At the study endpoint, tumors can be excised for analysis of target engagement and downstream effects on oncogene expression via Western blot or immunohistochemistry.

Conclusion

This compound is a promising clinical candidate that targets the transcriptional machinery on which many cancers depend. Its high potency and selectivity for CDK9 translate to significant antitumor activity in preclinical models. The methodologies outlined in this guide provide a robust framework for further investigation into the effects of this compound and other CDK9 inhibitors on oncogene expression and for advancing their development as targeted cancer therapeutics. Further studies are warranted to fully elucidate the spectrum of oncogenes regulated by this compound across different cancer types and to explore potential combination therapies.

References

The Discovery and Synthesis of YK-2168: A Next-Generation Selective CDK9 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and preclinical evaluation of YK-2168, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This compound, identified as 5-chloro-4-(1-methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine, has demonstrated significant promise as a therapeutic agent in oncology. This document provides a comprehensive overview of the available quantitative data, outlines detailed (generalized) experimental protocols for its characterization, and visualizes key biological pathways and experimental workflows.

Introduction: The Rationale for Targeting CDK9

Cyclin-Dependent Kinase 9 (CDK9) is a key transcriptional regulator that, in complex with its cyclin partners (T1, T2a, T2b, or K), forms the Positive Transcription Elongation Factor b (P-TEFb).[1][2] P-TEFb plays a critical role in the transition from abortive to productive transcription by phosphorylating the C-terminal domain of RNA Polymerase II and negative elongation factors.[2] In many cancers, there is a dependency on the continuous transcription of short-lived anti-apoptotic proteins such as Mcl-1 and MYC for survival.[1] By inhibiting CDK9, the transcription of these key survival proteins is suppressed, leading to apoptosis in cancer cells.[1] This transcriptional addiction makes CDK9 an attractive target for cancer therapy. This compound was developed as a selective CDK9 inhibitor with a differentiated profile to overcome potential toxicities observed with other less selective CDK inhibitors.

Discovery of this compound

This compound emerged from a drug discovery program focused on identifying novel azaindole-based selective CDK9 inhibitors. Through structure-activity relationship (SAR) studies, this compound was identified as a preclinical candidate with improved selectivity and pharmacokinetic properties compared to other known CDK9 inhibitors like AZD4573 and BAY1251152.

Synthesis of this compound

While the specific, detailed synthetic route for this compound has not been publicly disclosed in full, a plausible synthesis can be postulated based on its chemical structure: 5-chloro-4-(1-methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine. The synthesis would likely involve the construction of the core 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, followed by sequential functionalization at the C2, C4, and C5 positions.

A potential synthetic approach could involve:

  • Synthesis of the 7-Azaindole (B17877) Core: Preparation of a substituted 7-azaindole ring system.

  • Chlorination: Introduction of the chlorine atom at the C5 position.

  • Suzuki Coupling: Coupling of a protected piperidine-boronic acid derivative at the C2 position.

  • Suzuki or Stille Coupling: Introduction of the 1-methyl-1H-pyrazole group at the C4 position using a corresponding boronic acid or stannane (B1208499) derivative.

  • Deprotection: Removal of any protecting groups on the piperidine (B6355638) moiety to yield the final compound, this compound.

It is important to note that this represents a generalized synthetic strategy, and the actual synthesis may involve different intermediates and reaction conditions.

Quantitative Data Summary

The preclinical evaluation of this compound has generated significant quantitative data demonstrating its potency, selectivity, and anti-tumor activity.

Table 1: Biochemical Potency and Selectivity of this compound
KinaseIC50 (nM)
CDK97.5
CDK1466.4
CDK2361.1

Data indicates that this compound is highly selective for CDK9 over other cell cycle-related kinases, CDK1 and CDK2.

Table 2: In Vitro Anti-proliferative Activity of this compound
Cell LineCancer TypeIC50 (nM)
MV4-11Leukemia53.4
Karpas422Lymphoma91.1
SNU16Gastric Carcinoma88.3

This compound demonstrates potent anti-proliferative activity across various hematological and solid tumor cell lines.

Table 3: In Vivo Efficacy of this compound in Xenograft Models
Xenograft ModelTreatmentTumor Growth Inhibition (TGI) (%)
MV4-11 CDXThis compound (10 mg/kg, QW, IV, 4 doses)80
MV4-11 CDXBAY1251152 (10 mg/kg, QW)65
SNU16 CDXThis compound (10 mg/kg, QW)115 (regression)
SNU16 CDXBAY1251152 (10 mg/kg, QW)100 (total growth inhibition)

CDX: Cell-derived xenograft; QW: Once weekly; IV: Intravenous. This compound shows superior in vivo anti-tumor efficacy compared to BAY1251152 in the tested models.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited in the evaluation of this compound. Note: These represent standard industry practices and may not be the exact protocols used in the original studies.

Biochemical Kinase Assay (CDK9, CDK1, CDK2)

Objective: To determine the in vitro inhibitory activity of this compound against purified kinase enzymes.

Materials:

  • Recombinant human CDK9/Cyclin T1, CDK1/Cyclin B, and CDK2/Cyclin E enzymes.

  • Kinase substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II for CDK9).

  • ATP.

  • This compound.

  • Kinase assay buffer.

  • 384-well plates.

  • Plate reader for detection (e.g., luminescence-based).

Protocol:

  • Prepare serial dilutions of this compound in DMSO and then further dilute in kinase assay buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the kinase enzyme to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the kinase activity. For luminescence-based assays (e.g., ADP-Glo™), this involves adding a reagent that converts the ADP generated into a luminescent signal.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Materials:

  • MV4-11, Karpas422, and SNU16 cancer cell lines.

  • Cell culture medium and supplements.

  • This compound.

  • 96-well plates.

  • Cell viability reagent (e.g., CellTiter-Glo® or MTT).

  • Plate reader.

Protocol:

  • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight (for adherent cells).

  • Prepare serial dilutions of this compound in cell culture medium.

  • Treat the cells with the diluted this compound or vehicle control and incubate for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate as required for signal development.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Calculate the percent cell viability for each concentration of this compound and determine the IC50 value.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID).

  • MV4-11 or SNU16 cancer cells.

  • Matrigel (optional).

  • This compound formulation for intravenous injection.

  • Calipers for tumor measurement.

Protocol:

  • Subcutaneously implant the cancer cells (often mixed with Matrigel) into the flank of the mice.

  • Monitor tumor growth until the tumors reach a specified size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound intravenously at the specified dose and schedule (e.g., 10 mg/kg, once weekly). The control group receives the vehicle.

  • Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, calculate the Tumor Growth Inhibition (TGI) for the treatment group compared to the control group.

  • Tumor samples can be collected for pharmacodynamic analysis (e.g., Western blot).

Western Blot Analysis

Objective: To assess the effect of this compound on the expression of CDK9 downstream signaling proteins in tumor tissues.

Materials:

  • Tumor tissue lysates from the in vivo study.

  • Protein extraction buffer and protease/phosphatase inhibitors.

  • SDS-PAGE gels and electrophoresis equipment.

  • Transfer apparatus and membranes.

  • Primary antibodies against pS2-RNA Pol II CTD, cleaved caspase-3, and a loading control (e.g., GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate and imaging system.

Protocol:

  • Homogenize the tumor tissues and extract proteins using a suitable lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels.

Visualizations

Signaling Pathway

CDK9_Signaling_Pathway cluster_transcription Transcription Regulation cluster_inhibition Inhibition by this compound RNA_Pol_II RNA Polymerase II Gene Gene Body RNA_Pol_II->Gene Paused Transcription_Elongation Productive Transcription Elongation RNA_Pol_II->Transcription_Elongation Promoter Promoter Region Promoter->RNA_Pol_II Initiation P-TEFb P-TEFb (CDK9/Cyclin T) P-TEFb->RNA_Pol_II Phosphorylates CTD (Ser2) DSIF_NELF DSIF/NELF (Negative Elongation Factors) P-TEFb->DSIF_NELF Phosphorylates (Inactivates) DSIF_NELF->RNA_Pol_II Induces Pausing Anti_apoptotic_Proteins Anti-apoptotic Proteins (e.g., Mcl-1, MYC) Transcription_Elongation->Anti_apoptotic_Proteins Leads to Synthesis Apoptosis Apoptosis Anti_apoptotic_Proteins->Apoptosis Inhibition of This compound This compound This compound->P-TEFb

Caption: CDK9 signaling pathway and the mechanism of action of this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay Cell_Assay Cell Proliferation Assay IC50_Biochem IC50 vs CDK9, CDK1, CDK2 Biochemical_Assay->IC50_Biochem IC50_Cell IC50 vs Cancer Cell Lines Cell_Assay->IC50_Cell Xenograft_Model Xenograft Model Efficacy Efficacy Study (TGI) Xenograft_Model->Efficacy Western_Blot Western Blot (Pharmacodynamics) Xenograft_Model->Western_Blot PD_Markers Modulation of Downstream Markers Western_Blot->PD_Markers

Caption: Preclinical experimental workflow for the evaluation of this compound.

Conclusion

This compound is a potent and highly selective CDK9 inhibitor that has demonstrated significant anti-tumor activity in preclinical models of both hematological and solid tumors. Its favorable selectivity profile and robust in vivo efficacy suggest that this compound holds considerable promise as a novel therapeutic agent for cancers dependent on transcriptional regulation for their survival. Further clinical development is warranted to fully elucidate its therapeutic potential in patients.

References

YK-2168: A Technical Guide to its Impact on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK-2168 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] As a key regulator of transcriptional elongation, CDK9 has emerged as a compelling therapeutic target in oncology.[1] Dysregulation of CDK9 activity is implicated in the pathogenesis of various cancers, primarily through its role in maintaining the expression of short-lived anti-apoptotic proteins and oncoproteins. This technical guide provides an in-depth overview of the preclinical data surrounding this compound, with a specific focus on its mechanism of action and its impact on cell cycle progression.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: Biochemical Inhibitory Activity of this compound

TargetIC50 (nM)
CDK97.5
CDK1466.4
CDK2361.1

IC50: Half-maximal inhibitory concentration.[1]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MV4-11Acute Myeloid Leukemia53.4
Karpas422Lymphoma91.1
SNU16Gastric Carcinoma88.3

IC50: Half-maximal inhibitory concentration.[1]

Mechanism of Action and Impact on Cell Cycle

This compound exerts its anti-cancer effects through the selective inhibition of CDK9. CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a crucial role in the transition from abortive to productive transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 2 (Ser2).

By inhibiting CDK9, this compound prevents the phosphorylation of RNAPII, leading to a global downregulation of transcription. This has a profound impact on genes with short-lived mRNA transcripts, including key regulators of the cell cycle and apoptosis. Notably, the inhibition of CDK9 has been shown to decrease the expression of oncogenes such as MYC and anti-apoptotic proteins like MCL-1 and Cyclin D1.[2] The downregulation of these critical proteins disrupts cell cycle progression and promotes apoptosis in cancer cells.

While specific cell cycle arrest data for this compound is not yet publicly available, the known mechanism of CDK9 inhibition suggests a likely impact on cell cycle checkpoints. For instance, another selective CDK9 inhibitor, CDK9i-1, has been shown to induce a G2 cell cycle arrest.[3] A different selective CDK9 inhibitor, JSH-150, was reported to cause a G0/G1 phase arrest in leukemia cells.[4] This indicates that the precise phase of cell cycle arrest may be dependent on the specific chemical entity and the cellular context. It is plausible that this compound induces cell cycle arrest at the G1 or G2 phase due to the transcriptional suppression of key cell cycle regulators.

Signaling Pathway Diagram

YK2168_Mechanism cluster_transcription Transcriptional Regulation cluster_cell_cycle Cell Cycle Progression & Survival PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation pRNAPII p-RNA Polymerase II (Ser2-P) RNAPII->pRNAPII mRNA mRNA Transcripts (e.g., MYC, Cyclin D1, MCL-1) pRNAPII->mRNA Transcriptional Elongation DNA DNA AntiApoptotic Anti-Apoptotic Proteins (e.g., MCL-1) mRNA->AntiApoptotic Oncogenes Oncogenes (e.g., MYC, Cyclin D1) mRNA->Oncogenes CellCycle Cell Cycle Progression Apoptosis Apoptosis AntiApoptotic->Apoptosis Inhibition Oncogenes->CellCycle YK2168 This compound YK2168->PTEFb

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assays used to evaluate the impact of compounds like this compound on cell cycle progression.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MV4-11, Karpas422, SNU16) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with this compound at various concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software.

Western Blot Analysis
  • Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against target proteins (e.g., CDK9, p-RNAPII Ser2, Cyclin D1, c-Myc, MCL-1, GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Downstream Assays start Cancer Cell Culture treatment Treatment with this compound start->treatment viability Cell Viability Assay (MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Protein Expression (Western Blot) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound is a highly potent and selective CDK9 inhibitor with demonstrated anti-proliferative activity across a range of cancer cell lines. Its mechanism of action, centered on the inhibition of transcriptional elongation, leads to the downregulation of key oncogenic and anti-apoptotic proteins. This disruption of critical cellular processes ultimately culminates in the suppression of cancer cell growth and survival. While further studies are needed to delineate the precise effects of this compound on cell cycle phase distribution, the available preclinical data strongly support its continued development as a promising therapeutic agent in oncology. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the cellular and molecular impacts of this compound and other CDK9 inhibitors.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pharmacodynamics of YK-2168, a Novel CDK9 Inhibitor

This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz.

Core Mechanism of Action

This compound is a selective inhibitor of CDK9, a key enzyme in the regulation of transcriptional elongation.[1] CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII). This action promotes the transition from transcription initiation to elongation, a critical step for the expression of various genes, including those encoding short-lived anti-apoptotic proteins such as Mcl-1.[2] In many cancers, this pathway is dysregulated, leading to the overexpression of survival proteins.[3] By inhibiting CDK9, this compound prevents the phosphorylation of RNAPII, leading to the downregulation of anti-apoptotic proteins and subsequent induction of apoptosis in cancer cells.[1]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and anti-proliferative activity.

Table 1: Biochemical Inhibitory Activity of this compound

TargetIC50 (nM)
CDK97.5
CDK1466.4
CDK2361.1

Data sourced from preclinical abstracts on this compound.[1]

Table 2: In Vitro Anti-proliferative Activity of this compound

Cell LineCancer TypeIC50 (nM)
MV4-11Leukemia53.4
Karpas422Lymphoma91.1
SNU16Gastric Carcinoma88.3

Data sourced from preclinical abstracts on this compound.[1]

Table 3: In Vivo Antitumor Efficacy of this compound

Xenograft ModelDose (Intravenous)Tumor Growth Inhibition (TGI)
MV4-11 CDX10 mpk QW80%
SNU16 CDX10 mpk QW115%

Data sourced from preclinical abstracts on this compound.[1]

Signaling Pathway

The following diagram illustrates the CDK9 signaling pathway and the mechanism of action of this compound.

CDK9_Pathway cluster_nucleus Nucleus PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII_paused Paused RNA Pol II PTEFb->RNAPII_paused Phosphorylation of Ser2 on CTD YK2168 This compound YK2168->PTEFb Inhibition RNAPII_elongating Elongating RNA Pol II RNAPII_paused->RNAPII_elongating Release Anti_Apoptotic_Genes Anti-Apoptotic Genes (e.g., Mcl-1) RNAPII_elongating->Anti_Apoptotic_Genes Transcription DNA DNA mRNA mRNA Anti_Apoptotic_Genes->mRNA Apoptosis Apoptosis mRNA->Apoptosis Suppression leads to

Caption: CDK9 signaling pathway and this compound mechanism of action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Biochemical Kinase Activity Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against CDK9 and other kinases.

  • Reagent Preparation :

    • Prepare a serial dilution of this compound in 100% DMSO.

    • Dilute the this compound series in a kinase assay buffer to a 4x final assay concentration, ensuring the final DMSO concentration does not exceed 1%.

    • Prepare a 4x solution of the target kinase (e.g., CDK9/Cyclin T1) in the kinase assay buffer.

    • Prepare a 2x solution of the kinase substrate and ATP in the kinase assay buffer.

  • Assay Procedure :

    • Add 2.5 µL of the 4x this compound dilutions to the wells of a 384-well plate. Include positive (DMSO vehicle) and negative (no enzyme) controls.

    • Initiate the kinase reaction by adding 2.5 µL of the 4x kinase solution to all wells except the negative controls.

    • Immediately add 5 µL of the 2x substrate/ATP mixture to all wells.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection and Data Analysis :

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescent kinase assay platform that quantifies ADP production.

    • Calculate the percent inhibition for each this compound concentration relative to the controls.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare Reagents (this compound, Kinase, Substrate/ATP) B Dispense this compound to Plate A->B C Add Kinase B->C D Add Substrate/ATP (Initiate Reaction) C->D E Incubate at RT D->E F Stop Reaction & Detect Signal E->F G Data Analysis (IC50) F->G

Caption: Workflow for a biochemical kinase activity assay.

In Vitro Anti-proliferative Assay (MTT Assay)

This protocol describes a method to assess the effect of this compound on the viability of cancer cell lines.

  • Cell Seeding :

    • Seed cancer cells (e.g., MV4-11, Karpas422, SNU16) into a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of this compound in the complete cell culture medium.

    • Replace the medium in the wells with the this compound dilutions. Include a vehicle control (medium with DMSO).

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay and Absorbance Measurement :

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with this compound Dilutions A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Data Analysis (IC50) G->H

Caption: Workflow for an in vitro anti-proliferative (MTT) assay.

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol details the procedure for evaluating the antitumor activity of this compound in a cell-derived xenograft (CDX) model.

  • Tumor Cell Implantation :

    • Subcutaneously inject a suspension of cancer cells (e.g., MV4-11 or SNU16) into the flank of immunocompromised mice.

  • Tumor Growth Monitoring and Animal Grouping :

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomly assign mice into treatment and control groups.

  • Drug Administration :

    • Administer this compound intravenously at the specified dose and schedule (e.g., 10 mg/kg, once weekly). The control group receives the vehicle.

  • Efficacy and Toxicity Assessment :

    • Continue to measure tumor volume and monitor the body weight of the mice regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for final measurement and further analysis.

  • Data Analysis :

    • Calculate the tumor growth inhibition (TGI) rate by comparing the tumor volumes in the treatment group to the control group.

Xenograft_Study_Workflow A Implant Tumor Cells in Mice B Monitor Tumor Growth A->B C Randomize into Groups B->C D Administer this compound or Vehicle C->D E Monitor Tumor Volume & Body Weight D->E F Euthanize & Excise Tumors E->F G Data Analysis (TGI) F->G

Caption: Workflow for an in vivo xenograft tumor growth inhibition study.

Western Blot Analysis for Pharmacodynamic Markers

This protocol is for the detection of pharmacodynamic markers of this compound activity, such as the phosphorylation of RNA Polymerase II and the expression of cleaved caspase 3.

  • Sample Preparation :

    • Lyse treated tumor tissues or cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer :

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pS2-RNA Pol II CTD and cleaved caspase 3 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection :

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the relative changes in protein expression and phosphorylation.

Western_Blot_Workflow A Prepare Protein Lysates B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation (pS2-RNA Pol II, Cleaved Caspase 3) D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Image Analysis G->H

References

YK-2168: A Technical Guide to its Pro-Apoptotic Activity in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YK-2168 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. Dysregulation of CDK9 activity is a hallmark of various cancers, contributing to the overexpression of anti-apoptotic proteins and uncontrolled cell proliferation. This compound exerts its anti-tumor effects by inducing apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in the apoptotic signaling pathway. It includes a summary of its inhibitory and anti-proliferative activities, detailed experimental protocols for assessing its efficacy, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Cyclin-Dependent Kinase 9 (CDK9), in partnership with its regulatory subunit Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step in the transition from transcriptional initiation to productive elongation. In many cancers, there is a dependency on the continuous transcription of short-lived anti-apoptotic proteins, such as Myeloid Cell Leukemia-1 (Mcl-1), to maintain cell survival. By inhibiting CDK9, this compound effectively shuts down the transcription of these key survival factors, leading to a shift in the cellular balance towards apoptosis. Preclinical studies have demonstrated the potent in vitro and in vivo anti-tumor activity of this compound in various cancer models, including leukemia, lymphoma, and gastric carcinoma, highlighting its potential as a promising therapeutic agent.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory and anti-proliferative activities of this compound.

Table 1: Biochemical Inhibitory Activity of this compound [1][2]

TargetIC50 (nM)
CDK97.5
CDK1466.4
CDK2361.1

Table 2: In Vitro Anti-proliferative Activity of this compound [1][2]

Cell LineCancer TypeIC50 (nM)
MV4-11Leukemia53.4
Karpas422Lymphoma91.1
SNU16Gastric Carcinoma88.3

Table 3: In Vivo Anti-tumor Efficacy of this compound [1][2]

Xenograft ModelCancer TypeDose (mpk, QW, IV)Tumor Growth Inhibition (TGI)
MV4-11 CDXLeukemia1080%
SNU16 CDXGastric Carcinoma10115% (regression)

Signaling Pathway of this compound-Induced Apoptosis

This compound's primary mechanism of inducing apoptosis is through the inhibition of the CDK9/Cyclin T1 complex. This inhibition prevents the phosphorylation of RNA Polymerase II, leading to a halt in transcriptional elongation of key survival genes. One of the most critical downstream effects is the rapid downregulation of the anti-apoptotic protein Mcl-1. The depletion of Mcl-1 disrupts the balance of pro- and anti-apoptotic proteins at the mitochondria, leading to the activation of the intrinsic apoptotic pathway. This culminates in the cleavage and activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

YK2168_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YK2168 This compound CDK9_CyclinT1 CDK9/Cyclin T1 YK2168->CDK9_CyclinT1 Inhibits RNAPII RNA Polymerase II CDK9_CyclinT1->RNAPII Phosphorylates Mcl1_mRNA Mcl-1 mRNA Mcl1_protein Mcl-1 Protein Mcl1_mRNA->Mcl1_protein Translation Caspase3 Pro-Caspase-3 Mcl1_protein->Caspase3 Inhibits Cleaved_Caspase3 Cleaved Caspase-3 Caspase3->Cleaved_Caspase3 Activation Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis Executes pRNAPII p-RNA Polymerase II (Ser2) RNAPII->pRNAPII pRNAPII->Mcl1_mRNA Transcriptional Elongation DNA DNA MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24 hours A->B C Treat with this compound (serial dilutions) B->C D Incubate for 72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I Apoptosis_Assay_Workflow A Treat cells with this compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate for 15 minutes D->E F Analyze by flow cytometry E->F Western_Blot_Workflow A Cell treatment and lysis B Protein quantification (BCA) A->B C SDS-PAGE B->C D Protein transfer to PVDF C->D E Blocking D->E F Primary antibody incubation E->F G Secondary antibody incubation F->G H ECL detection G->H

References

Foundational Research on CDK9 Inhibition by YK-2168: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational preclinical research on YK-2168, a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The data and methodologies presented herein are compiled from available scientific abstracts and established experimental protocols relevant to the study of CDK9 inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies. This data highlights the inhibitor's potency and selectivity.

Table 1: Biochemical Activity of this compound

TargetIC50 (nM)
CDK97.5
CDK1466.4
CDK2361.1

Data from a 2022 cancer research conference abstract indicates that this compound is a potent inhibitor of CDK9 with moderate activity against CDK1 and CDK2, suggesting a favorable selectivity profile.[1]

Table 2: In Vitro Anti-Proliferative Activity of this compound

Cell LineCancer TypeIC50 (nM)
MV4-11Leukemia53.4
Karpas422Lymphoma91.1
SNU16Gastric Carcinoma88.3

The anti-proliferative activity of this compound has been demonstrated across various cancer cell lines, with potent IC50 values in hematological and solid tumor models.[1]

Table 3: In Vivo Antitumor Activity of this compound

Xenograft ModelTreatmentTumor Growth Inhibition (TGI)
MV4-11 CDX10 mpk QW (IV, 4 doses)80%
SNU16 CDX10 mpk QW115% (regressive activity)

In vivo studies in cell-derived xenograft (CDX) models have shown significant tumor growth inhibition with this compound treatment.[1] In the SNU16 model, this compound demonstrated regressive antitumor activity.[1]

Signaling Pathways and Experimental Workflows

Visual representations of the CDK9 signaling pathway and a typical experimental workflow for assessing a CDK9 inhibitor are provided below.

CDK9_Signaling_Pathway CDK9 Signaling Pathway and Inhibition by this compound cluster_transcription Transcriptional Regulation cluster_ptefb P-TEFb Complex cluster_inhibition Inhibition RNA Pol II RNA Pol II Promoter Promoter RNA Pol II->Promoter Binds Gene Gene RNA Pol II->Gene Promotes Elongation Promoter->Gene Initiation mRNA mRNA Gene->mRNA Elongation Anti-apoptotic Proteins (e.g., Mcl-1) Anti-apoptotic Proteins (e.g., Mcl-1) mRNA->Anti-apoptotic Proteins (e.g., Mcl-1) Translation CDK9 CDK9 CDK9->RNA Pol II Phosphorylates Ser2 CyclinT1 CyclinT1 CDK9->CyclinT1 Forms Complex This compound This compound This compound->CDK9 Inhibits Cell Survival Cell Survival This compound->Cell Survival Inhibits Anti-apoptotic Proteins (e.g., Mcl-1)->Cell Survival Promotes

Caption: Inhibition of CDK9 by this compound prevents RNA Pol II phosphorylation, leading to decreased transcription of anti-apoptotic proteins and subsequent inhibition of cell survival.

Experimental_Workflow Workflow for In Vitro Evaluation of this compound cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay cluster_western Target Engagement (Western Blot) Recombinant CDK9/Cyclin T1 Recombinant CDK9/Cyclin T1 Incubate Incubate Recombinant CDK9/Cyclin T1->Incubate This compound (serial dilution) This compound (serial dilution) This compound (serial dilution)->Incubate ATP & Substrate ATP & Substrate ATP & Substrate->Incubate Measure Kinase Activity Measure Kinase Activity Incubate->Measure Kinase Activity Calculate IC50 Calculate IC50 Measure Kinase Activity->Calculate IC50 Cancer Cell Lines Cancer Cell Lines Seed Cells Seed Cells Cancer Cell Lines->Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate (e.g., 72h) Incubate (e.g., 72h) Treat with this compound->Incubate (e.g., 72h) Cell Viability Assay (e.g., CellTiter-Glo) Cell Viability Assay (e.g., CellTiter-Glo) Incubate (e.g., 72h)->Cell Viability Assay (e.g., CellTiter-Glo) Calculate IC50_prolif Calculate IC50_prolif Cell Viability Assay (e.g., CellTiter-Glo)->Calculate IC50_prolif Treated Cell Lysates Treated Cell Lysates SDS-PAGE SDS-PAGE Treated Cell Lysates->SDS-PAGE Transfer to Membrane Transfer to Membrane SDS-PAGE->Transfer to Membrane Probe with Antibodies (p-RNAPII, Mcl-1) Probe with Antibodies (p-RNAPII, Mcl-1) Transfer to Membrane->Probe with Antibodies (p-RNAPII, Mcl-1) Visualize Bands Visualize Bands Probe with Antibodies (p-RNAPII, Mcl-1)->Visualize Bands

Caption: A generalized workflow for the in vitro characterization of a CDK9 inhibitor like this compound.

Experimental Protocols

While the specific protocols for the foundational this compound studies are not publicly available in full detail, this section provides representative, detailed methodologies for the key experiments typically employed in the evaluation of CDK9 inhibitors.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This protocol describes a common method for determining the IC50 of a compound against a purified kinase.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)

  • ATP solution

  • Substrate peptide (e.g., a generic CDK substrate)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these in the kinase assay buffer to achieve the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

  • Enzyme Addition: Add the recombinant CDK9/Cyclin T1 enzyme to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ reagent to deplete unused ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. The IC50 value is calculated by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (Representative Protocol)

This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to measure the anti-proliferative effects of an inhibitor.

Materials:

  • Cancer cell lines (e.g., MV4-11, Karpas422, SNU16)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include wells with DMSO as a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The IC50 value is determined by plotting the luminescence signal against the log of the inhibitor concentration and fitting the data to a dose-response curve.[2][3][4][5]

Western Blot Analysis for Target Engagement (Representative Protocol)

This protocol is used to assess the effect of the inhibitor on the phosphorylation of CDK9's downstream target, RNA Polymerase II, and the expression of anti-apoptotic proteins like Mcl-1.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-RNA Pol II (Ser2), anti-Mcl-1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for a specified time. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Densitometry can be used to quantify the changes in protein levels relative to a loading control (e.g., GAPDH).

In Vivo Xenograft Study (Representative Protocol)

This protocol describes a general procedure for evaluating the antitumor efficacy of a compound in a subcutaneous cell-derived xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Cancer cell line (e.g., SNU16)

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells), sometimes mixed with Matrigel, into the flank of the mice.

  • Tumor Growth and Grouping: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or the vehicle control according to the specified dose and schedule (e.g., 10 mg/kg, once weekly, intravenously).

  • Tumor Measurement and Monitoring: Measure tumor volume with calipers at regular intervals. Monitor the body weight and overall health of the mice.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group. Statistical analysis is performed to determine the significance of the observed effects.[6][7]

References

Methodological & Application

Application Notes and Protocols for YK-2168 in Leukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the in vitro evaluation of YK-2168, a potent and selective CDK9 inhibitor, in leukemia cell lines. The protocols outlined below are specifically tailored for the MV4-11 acute myeloid leukemia (AML) cell line, a well-established model for studying CDK9 inhibition.

Introduction

This compound is a small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. In various cancers, including leukemia, dysregulation of CDK9 activity leads to the overexpression of anti-apoptotic proteins, such as Mcl-1, promoting cell survival and resistance to therapy. By selectively inhibiting CDK9, this compound effectively downregulates the transcription of these survival factors, leading to cell cycle arrest and apoptosis in leukemia cells. These protocols provide a framework for characterizing the in vitro anti-leukemic activity of this compound.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound

Cell LineCancer TypeIC50 (nM)
MV4-11Acute Myeloid Leukemia53.4

Table 2: Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)
CDK97.5
CDK1466.4
CDK2361.1

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound on leukemia cells.

Materials:

  • MV4-11 leukemia cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well). Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 1 nM to 10 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Materials:

  • MV4-11 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed MV4-11 cells and treat with this compound at various concentrations (e.g., 50 nM, 100 nM, 500 nM) and a vehicle control for 48 hours.

  • Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the effect of this compound on cell cycle progression.

Materials:

  • MV4-11 cells

  • This compound

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat MV4-11 cells with this compound at desired concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect changes in the expression of proteins involved in the CDK9 signaling pathway.

Materials:

  • MV4-11 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Mcl-1, anti-phospho-RNA Polymerase II Ser2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Cell Lysis: Treat MV4-11 cells with this compound for 6-24 hours. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Visualizations

experimental_workflow cluster_assays In Vitro Assays cluster_endpoints Endpoints cell_culture Leukemia Cell Culture (e.g., MV4-11) drug_treatment This compound Treatment (Dose- and Time-course) cell_culture->drug_treatment viability Cell Viability (MTT Assay) drug_treatment->viability apoptosis Apoptosis (Annexin V/PI) drug_treatment->apoptosis cell_cycle Cell Cycle (PI Staining) drug_treatment->cell_cycle western_blot Protein Expression (Western Blot) drug_treatment->western_blot

Caption: Experimental workflow for in vitro evaluation of this compound.

cdk9_pathway cluster_pathway CDK9 Signaling Pathway in Leukemia YK2168 This compound CDK9 CDK9/Cyclin T1 (P-TEFb) YK2168->CDK9 Inhibition RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation pRNAPII p-RNA Pol II (Ser2) CDK9->pRNAPII Transcription Transcriptional Elongation pRNAPII->Transcription Mcl1_mRNA Mcl-1 mRNA Transcription->Mcl1_mRNA Mcl1_protein Mcl-1 Protein Mcl1_mRNA->Mcl1_protein Apoptosis Apoptosis Mcl1_protein->Apoptosis Inhibits Cell_Survival Cell Survival Mcl1_protein->Cell_Survival Promotes

Caption: this compound inhibits the CDK9 signaling pathway.

Application Notes and Protocols for Establishing a YK-2168 Resistant Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing and characterizing cancer cell lines with acquired resistance to YK-2168, a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The protocols outlined below are intended to be a foundational methodology that can be adapted to specific cell lines and experimental contexts.

Introduction

This compound is a potent and selective inhibitor of CDK9, a key regulator of transcriptional elongation.[1][2] By inhibiting CDK9, this compound leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, and induces apoptosis in cancer cells, making it a promising therapeutic agent.[3] The emergence of drug resistance, however, is a significant challenge in cancer therapy.[4] Establishing this compound resistant cell lines in vitro is a critical step to investigate the molecular mechanisms of resistance, identify potential biomarkers, and develop strategies to overcome this resistance.[5]

This document provides detailed protocols for the generation of this compound resistant cell lines using a continuous exposure, dose-escalation method.[6][7] It also outlines methods for the characterization of the resistant phenotype.

Data Presentation

Table 1: Example IC50 Values for Parental and this compound Resistant Cell Lines
Cell LineParental IC50 (nM)Resistant IC50 (nM)Resistance Index (RI)
MV4-11 53.4[1][2][To be determined][To be determined]
Karpas422 91.1[1][2][To be determined][To be determined]
SNU16 88.3[1][2][To be determined][To be determined]
[User-defined][To be determined][To be determined][To be determined]

Note: The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line. An RI significantly greater than 1 indicates the successful establishment of a resistant cell line.

Table 2: Example Dose Escalation Protocol for this compound
StepThis compound ConcentrationDurationExpected Observation
1 0.5 x IC502-3 passagesCells adapt with some initial cell death.
2 1 x IC502-3 passagesIncreased cell death, followed by recovery of proliferation.
3 1.5 x IC502-3 passagesFurther selection and adaptation.
4 2 x IC502-3 passagesStable growth in the presence of the drug.
5 3 x IC502-3 passagesContinued stable proliferation.
... [Continue increasing][As needed][Monitor for stable growth]

Experimental Protocols

Materials and Reagents
  • Parental cancer cell line of interest (e.g., MV4-11, Karpas422, SNU16)

  • This compound (CAS: 2571068-74-9)[8]

  • Complete cell culture medium (appropriate for the chosen cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • Cell counting solution (e.g., Trypan Blue)

  • 96-well and 6-well cell culture plates

  • Cell viability assay kit (e.g., MTT, CCK-8)[5]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cryopreservation medium

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound
  • Cell Seeding: Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[5]

  • Drug Preparation: Prepare a stock solution of this compound in DMSO.[9] Create a series of dilutions of this compound in complete culture medium.

  • Drug Treatment: Replace the medium in the wells with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours.

  • Cell Viability Assay: Perform a cell viability assay according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Generation of a this compound Resistant Cell Line

This protocol utilizes a continuous exposure with a gradual dose escalation approach.[10][11]

  • Initial Culture: Culture the parental cells in a medium containing this compound at a starting concentration of approximately 0.5x the determined IC50.

  • Monitoring and Passaging: Monitor the cells for growth and morphology. Initially, a significant amount of cell death is expected.[10] Once the surviving cells reach 70-80% confluency, passage them and re-seed them in a fresh medium with the same concentration of this compound.

  • Dose Escalation: After the cells have adapted and show a stable growth rate for 2-3 passages, increase the concentration of this compound by 1.5 to 2-fold.[7]

  • Repeat: Repeat steps 2 and 3, gradually increasing the concentration of this compound. This process can take several months.[4]

  • Cryopreservation: At each stage of increased resistance, cryopreserve aliquots of the cells for future use and as a backup.[11]

Protocol 3: Characterization of the this compound Resistant Phenotype
  • IC50 Determination of Resistant Cells: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the parental IC50), determine the IC50 of the resistant cell line using Protocol 1.

  • Stability of Resistance: To assess the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for several passages (e.g., 10-15 passages) and then re-determine the IC50.[7] A stable resistance will show minimal change in the IC50 after drug withdrawal.

  • Molecular and Functional Assays:

    • Western Blot: Analyze the protein levels of CDK9 and downstream targets like phosphorylated RNA Polymerase II and Mcl-1.

    • qRT-PCR: Examine the mRNA expression levels of genes potentially involved in drug resistance, such as ABC transporters (e.g., MDR1/ABCB1).[10]

    • Cell Cycle Analysis: Compare the cell cycle distribution of parental and resistant cells in the presence and absence of this compound.

    • Apoptosis Assays: Measure the levels of apoptosis in parental and resistant cells after treatment with this compound.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Generating this compound Resistant Cell Line start Start with Parental Cell Line ic50 Determine IC50 of this compound (Protocol 1) start->ic50 culture Continuous Culture with 0.5x IC50 of this compound ic50->culture monitor Monitor Cell Growth and Passage culture->monitor escalate Gradually Increase This compound Concentration (Protocol 2) monitor->escalate Stable Growth escalate->monitor Repeat characterize Characterize Resistant Phenotype (Protocol 3) escalate->characterize Resistance Achieved resistant_line Established this compound Resistant Cell Line characterize->resistant_line

Caption: Workflow for establishing a this compound resistant cell line.

G cluster_pathway Hypothesized Mechanisms of this compound Resistance cluster_cdk9_pathway CDK9 Signaling Pathway cluster_resistance Potential Resistance Mechanisms CDK9 CDK9 PTEFb P-TEFb CDK9->PTEFb CyclinT Cyclin T CyclinT->PTEFb RNAPII RNA Pol II (paused) PTEFb->RNAPII Phosphorylation pRNAPII RNA Pol II (elongating) RNAPII->pRNAPII Transcription Transcriptional Elongation pRNAPII->Transcription AntiApoptotic Anti-apoptotic Proteins (e.g., Mcl-1) Transcription->AntiApoptotic Apoptosis Apoptosis AntiApoptotic->Apoptosis YK2168 This compound YK2168->CDK9 CDK9_mut CDK9 Mutation/ Upregulation CDK9_mut->PTEFb Restores Activity Bypass Bypass Pathways (e.g., PI3K/Akt, MAPK) Bypass->AntiApoptotic Upregulation Efflux Increased Drug Efflux (e.g., ABC Transporters) Efflux->YK2168 Reduces Intracellular Concentration Metabolism Altered Drug Metabolism Metabolism->YK2168 Inactivation

References

Application Notes and Protocols for the YK-2168 Xenograft Model in Gastric Cancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the YK-2168 xenograft model in the study of gastric cancer. This document includes detailed protocols for establishing the xenograft model, in vitro and in vivo experimental procedures, and data on the efficacy of this compound, a selective Cyclin-Dependent Kinase 9 (CDK9) inhibitor.

Introduction to this compound and the SNU-16 Xenograft Model

This compound is a potent and selective small molecule inhibitor of CDK9, a key regulator of transcriptional elongation.[1][2] Inhibition of CDK9 has emerged as a promising therapeutic strategy in various cancers, including gastric cancer, by suppressing the transcription of anti-apoptotic and pro-survival proteins.[3] The SNU-16 cell line, derived from a human gastric carcinoma, is a widely used model for gastric cancer research and has been shown to be sensitive to CDK9 inhibition.[1][4] The this compound xenograft model, utilizing the SNU-16 cell line, provides a robust preclinical platform to evaluate the in vivo efficacy and mechanism of action of CDK9 inhibitors in a gastric cancer setting.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Activity of this compound

Cell LineCancer TypeIC50 (nM)
SNU-16Gastric Carcinoma88.3[4]
MV4-11Leukemia53.4[4]
Karpas422Lymphoma91.1[4]

Table 2: In Vivo Efficacy of this compound in SNU-16 Xenograft Model

CompoundDose (mg/kg)Dosing ScheduleAdministrationTumor Growth Inhibition (TGI) (%)
This compound10QW (once weekly)Intravenous (IV)115 (regressive)[1][4]
BAY125115210QW (once weekly)Intravenous (IV)100 (total inhibition)[4]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound in gastric cancer cells. This compound inhibits CDK9, which is part of the positive transcription elongation factor b (P-TEFb) complex. This inhibition prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), leading to a halt in transcriptional elongation of key oncogenes and anti-apoptotic proteins like MCL-1 and MYC. This ultimately results in cell cycle arrest and apoptosis.

CDK9_Pathway YK2168 This compound CDK9_PTEFb CDK9/Cyclin T1 (P-TEFb) YK2168->CDK9_PTEFb Inhibits RNAPII RNA Polymerase II CDK9_PTEFb->RNAPII Phosphorylates p_RNAPII p-RNA Pol II (Ser2) RNAPII->p_RNAPII Transcription Transcriptional Elongation p_RNAPII->Transcription Oncogenes MCL-1, MYC, etc. Transcription->Oncogenes Apoptosis Apoptosis Oncogenes->Apoptosis Suppression leads to CellCycleArrest Cell Cycle Arrest Oncogenes->CellCycleArrest Suppression leads to

Caption: CDK9 signaling pathway and inhibition by this compound.

Experimental Protocols

Protocol 1: SNU-16 Cell Culture
  • Media Preparation: Prepare complete growth medium consisting of RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

  • Thawing Cells: Thaw cryopreserved SNU-16 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5-7 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Cell Maintenance: Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2. SNU-16 cells grow in suspension. To subculture, gently pipette the cell suspension up and down to break up clumps and dispense into new flasks at a recommended split ratio of 1:2 to 1:3.

  • Cell Counting and Viability: Determine cell count and viability using a hemocytometer and trypan blue exclusion. A viability of >95% is recommended for xenograft implantation.

Protocol 2: Establishment of the SNU-16 Gastric Cancer Xenograft Model

Xenograft_Workflow cluster_pre Preparation cluster_implant Implantation cluster_post Post-Implantation SNU16 SNU-16 Cell Culture Harvest Harvest & Count Cells SNU16->Harvest Prepare Prepare Cell Suspension (Cells + Matrigel) Harvest->Prepare Inject Subcutaneous Injection into Immunodeficient Mice Prepare->Inject Monitor Monitor Tumor Growth Inject->Monitor Group Randomize into Treatment Groups Monitor->Group Treat Administer this compound Group->Treat Measure Measure Tumor Volume & Body Weight Treat->Measure

Caption: Workflow for SNU-16 xenograft model establishment.

  • Animals: Use female immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.

  • Cell Preparation: Harvest SNU-16 cells in the exponential growth phase. Centrifuge and resuspend the cell pellet in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel to a final concentration of 1 x 10^7 cells/100 µL. Keep the cell suspension on ice.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Group Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

Protocol 3: In Vivo Efficacy Study of this compound
  • This compound Formulation (Suggested): While the exact formulation for this compound is not publicly available, a common approach for intravenous administration of small molecule inhibitors in preclinical studies involves dissolving the compound in a vehicle such as a mixture of Dimethyl Sulfoxide (DMSO) and Polyethylene glycol (PEG). For example, a formulation could be 10% DMSO, 40% PEG300, and 50% sterile water. The final formulation should be sterile-filtered. It is crucial to perform solubility and stability tests for the specific batch of this compound.

  • Administration: Administer this compound intravenously (e.g., via tail vein injection) at the desired dose and schedule (e.g., 10 mg/kg, once weekly). The control group should receive the vehicle alone.

  • Data Collection: Continue to measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of treatment toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specified time point. Euthanize the mice and excise the tumors for further analysis.

Protocol 4: Western Blot Analysis of Downstream Targets

Western_Blot_Workflow Tumor Tumor Lysate Preparation Quant Protein Quantification (BCA Assay) Tumor->Quant SDS SDS-PAGE Quant->SDS Transfer Transfer to PVDF Membrane SDS->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation (e.g., anti-pS2-RNA Pol II, anti-cleaved Caspase-3) Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect Chemiluminescent Detection SecondaryAb->Detect

Caption: General workflow for Western blot analysis.

  • Lysate Preparation: Homogenize excised tumor tissues in RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against pS2-RNA Pol II CTD and cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The this compound SNU-16 xenograft model is a valuable tool for the preclinical evaluation of CDK9 inhibitors in gastric cancer. The protocols and data presented here provide a framework for researchers to design and execute robust in vitro and in vivo studies to further investigate the therapeutic potential of this compound and other related compounds.

References

Application Notes and Protocols: Dosing and Administration of YK-2168 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK-2168 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] Inhibition of CDK9, a key regulator of transcriptional elongation, has emerged as a promising therapeutic strategy in various cancers, particularly those driven by transcriptional dysregulation.[1] this compound has demonstrated significant anti-proliferative activity in vitro and anti-tumor efficacy in preclinical mouse models.[1] These application notes provide a comprehensive overview of the dosing and administration of this compound in mouse models based on available preclinical data.

Mechanism of Action

This compound exerts its anti-cancer effects by selectively inhibiting CDK9. CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) and negative elongation factors, leading to the release of paused Pol II and facilitating transcriptional elongation of many genes, including those encoding anti-apoptotic proteins like Mcl-1. By inhibiting CDK9, this compound prevents the phosphorylation of RNA Pol II, leading to the downregulation of short-lived anti-apoptotic proteins and subsequent induction of apoptosis in cancer cells.

CDK9_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CDK9 CDK9 PTEFb P-TEFb Complex CDK9->PTEFb CyclinT1 Cyclin T1 CyclinT1->PTEFb RNAPolII RNA Polymerase II PTEFb->RNAPolII Phosphorylation pRNAPolII p-RNA Pol II (Ser2) RNAPolII->pRNAPolII mRNA mRNA (e.g., Mcl-1) pRNAPolII->mRNA Transcriptional Elongation DNA DNA Mcl1 Mcl-1 Protein mRNA->Mcl1 Translation YK2168 This compound YK2168->CDK9 Inhibition Apoptosis Apoptosis Mcl1->Apoptosis Inhibition

Caption: CDK9 Signaling Pathway and Inhibition by this compound.

Data Presentation

In Vitro Anti-proliferative Activity of this compound
Cell LineCancer TypeIC50 (nM)
MV4-11Leukemia53.4
Karpas422Lymphoma91.1
SNU16Gastric Carcinoma88.3
Data sourced from preclinical studies.[1]
In Vivo Dosing and Efficacy of this compound in Mouse Xenograft Models
Mouse ModelAdministration RouteDose (mg/kg)Dosing ScheduleReported Efficacy (Tumor Growth Inhibition)
MV4-11 CDXIntravenous (IV)10Once weekly (QW)80%
SNU16 CDXIntravenous (IV)10Once weekly (QW)115% (regressive antitumor activity)
CDX: Cell-Derived Xenograft. Data sourced from preclinical studies.[1]

Experimental Protocols

Preparation of this compound for Intravenous Administration

Note: The following are example protocols for formulating this compound for in vivo experiments. The optimal formulation may vary depending on the specific experimental requirements.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to reach a final volume of 1 mL.

  • The final concentration of this working solution would be 5 mg/mL. Adjust volumes accordingly to achieve the desired final concentration for injection.

Protocol 2: DMSO/Corn Oil Formulation

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 900 µL of corn oil and mix thoroughly until a uniform suspension is achieved.

  • The final concentration of this working solution would be 5 mg/mL. Adjust volumes accordingly to achieve the desired final concentration. This formulation may be suitable for intraperitoneal or subcutaneous administration.

SNU16 Cell-Derived Xenograft (CDX) Mouse Model Protocol

Materials:

  • SNU-16 human gastric carcinoma cell line

  • Immuno-compromised mice (e.g., athymic nude or NOD/SCID, 6-8 weeks old)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix

  • Trypsin-EDTA

  • Syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Cell Culture: Culture SNU-16 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cells.

  • Cell Preparation for Injection: Resuspend the cell pellet in sterile PBS or serum-free medium at a concentration of 1 x 10^7 cells/mL.[2]

  • Matrigel Mixture: On ice, mix the cell suspension with an equal volume of Matrigel® to a final concentration of 5 x 10^6 cells per 100-200 µL.[2]

  • Subcutaneous Injection: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell/Matrigel mixture into the flank of each mouse.[2]

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Caliper measurements of the tumor dimensions should be taken 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Dosing: Administer this compound intravenously at a dose of 10 mg/kg once weekly. The vehicle control group should receive an equivalent volume of the formulation vehicle.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition.

Pharmacodynamic (PD) Analysis by Western Blot

Objective: To assess the in vivo inhibition of CDK9 activity by measuring the phosphorylation of its downstream target, RNA Polymerase II, and the induction of apoptosis.

Materials:

  • Tumor tissue lysates from treated and control mice

  • Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-RNA Polymerase II CTD (Ser2)

    • Total RNA Polymerase II

    • Cleaved Caspase-3

    • GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Tumor Lysate Preparation: Excise tumors from euthanized mice at a specified time point after the final dose. Homogenize the tumors in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control. Compare the levels of p-RNA Pol II and cleaved caspase-3 between the this compound treated and vehicle control groups.[1]

Experimental Workflow and Logical Relationships

Experimental_Workflow cluster_InVivo_Study In Vivo Xenograft Study cluster_PD_Analysis Pharmacodynamic Analysis CellCulture SNU16 Cell Culture Implantation Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment This compound (10 mpk, QW, IV) or Vehicle Randomization->Treatment Efficacy Efficacy Assessment (Tumor Volume) Treatment->Efficacy TumorHarvest Tumor Harvest Efficacy->TumorHarvest Endpoint LysatePrep Protein Lysate Preparation TumorHarvest->LysatePrep WesternBlot Western Blot (p-RNAPolII, Cleaved Caspase-3) LysatePrep->WesternBlot Analysis Data Analysis WesternBlot->Analysis

Caption: Experimental Workflow for this compound In Vivo Studies.

References

Application Notes and Protocols: Western Blot Analysis of pS2-RNA Polymerase II Following YK-2168 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the detection of Serine 2 phosphorylated RNA Polymerase II (pS2-RNA Pol II) by Western blot in cell lysates following treatment with YK-2168. This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), which plays a critical role in the regulation of transcription. A key function of CDK9 is the phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II at the Serine 2 position. This phosphorylation event is essential for the transition from promoter-proximal pausing to productive transcriptional elongation. Inhibition of CDK9 by compounds such as this compound is expected to lead to a dose-dependent decrease in the levels of pS2-RNA Pol II, which can be effectively monitored by Western blotting. These application notes provide a comprehensive workflow, from cell culture and inhibitor treatment to data acquisition and interpretation.

Signaling Pathway of this compound Action

The mechanism of action of this compound involves the direct inhibition of CDK9 kinase activity. This prevents the phosphorylation of RNA Polymerase II at Serine 2, leading to a stall in transcriptional elongation. The expected outcome is a decrease in the synthesis of short-lived mRNAs and their corresponding proteins, which can include key oncoproteins.

YK2168_Pathway cluster_0 Normal Transcriptional Elongation cluster_1 Effect of this compound CDK9 CDK9/ Cyclin T1 RNAPolII RNA Pol II (paused) CDK9->RNAPolII Phosphorylates Ser2 pS2_RNAPolII pS2-RNA Pol II (elongating) mRNA mRNA transcript pS2_RNAPolII->mRNA Elongation YK2168 This compound Inhibited_CDK9 CDK9/ Cyclin T1 (inhibited) YK2168->Inhibited_CDK9 Inhibits Stalled_RNAPolII RNA Pol II (stalled) Inhibited_CDK9->Stalled_RNAPolII No Phosphorylation Reduced_mRNA Reduced mRNA transcript Stalled_RNAPolII->Reduced_mRNA Reduced Elongation WB_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis A Seed Cells B Treat with this compound (and vehicle control) A->B C Harvest and Lyse Cells B->C D Quantify Protein (e.g., BCA Assay) C->D E Prepare Samples for Loading (with Laemmli buffer) D->E F SDS-PAGE E->F G Protein Transfer (to PVDF membrane) F->G H Blocking G->H I Primary Antibody Incubation (anti-pS2-RNA Pol II) H->I J Secondary Antibody Incubation (HRP-conjugated) I->J K Detection (ECL) J->K L Image Acquisition K->L M Densitometry Analysis L->M

References

Measuring the In Vivo Efficacy of YK-2168: Application Notes and Protocols for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing in vivo studies to evaluate the efficacy of YK-2168, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The protocols outlined below are intended to serve as a foundational framework, which can be adapted to specific research needs and institutional guidelines.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor that selectively targets CDK9, a key regulator of transcriptional elongation.[1][2] CDK9, in complex with its regulatory partner Cyclin T, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from abortive to productive transcription elongation. By inhibiting CDK9, this compound effectively stalls transcription, leading to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, and ultimately inducing apoptosis in cancer cells.[1][3] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, including leukemia and gastric carcinoma.[1][2]

Key In Vivo Efficacy Endpoints

The primary objective of in vivo efficacy studies is to assess the anti-tumor activity of this compound in a living organism. Key endpoints for these studies include:

  • Primary Endpoints:

    • Tumor Growth Inhibition (TGI): A measure of the reduction in tumor volume in treated animals compared to a control group.

    • Overall Survival (OS): The length of time from the start of treatment that animals in the study are still alive.

  • Secondary Endpoints:

    • Body Weight: Monitored as an indicator of overall animal health and potential treatment-related toxicity.

    • Tumor Growth Delay (TGD): The difference in the time it takes for tumors in the treated group to reach a predetermined size compared to the control group.

    • Objective Response Rate (ORR): The proportion of animals in a treatment group whose tumor size decreases by a predefined amount.[4]

    • Pharmacodynamic (PD) Markers: Measurement of target engagement and downstream effects in tumor tissue, such as decreased phosphorylation of RNA Polymerase II or modulation of Mcl-1 levels.[1]

Experimental Protocols

Animal Model Selection and Husbandry

The choice of an appropriate animal model is critical for the successful evaluation of this compound. Immunocompromised mouse strains are typically used for xenograft studies involving human cancer cell lines.

  • Recommended Strains: SCID (Severe Combined Immunodeficient) or NOD/SCID (Non-obese Diabetic/Severe Combined Immunodeficient) mice are suitable hosts for human tumor xenografts.[5][6]

  • Acclimatization: Animals should be allowed to acclimate to the housing facility for at least one week before the start of the experiment.

  • Housing: Mice should be housed in a specific pathogen-free (SPF) environment with controlled temperature, humidity, and a 12-hour light/dark cycle.[7] Food and water should be provided ad libitum. All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Cell Line-Derived Xenograft (CDX) Models

Based on existing preclinical data for this compound, the following human cancer cell lines are recommended for establishing xenograft models:

  • MV4-11 (Acute Myeloid Leukemia): This cell line has been shown to be sensitive to this compound in vivo.[1]

  • SNU-16 (Gastric Carcinoma): this compound has demonstrated significant anti-tumor activity in SNU-16 xenografts.[1][2]

Protocol for Subcutaneous Xenograft Establishment:

  • Cell Culture: Culture MV4-11 or SNU-16 cells in their recommended growth medium until they reach 70-80% confluency.

  • Cell Harvest: Harvest the cells and perform a cell count using a hemocytometer or automated cell counter. Assess cell viability using a trypan blue exclusion assay; viability should be >95%.

  • Cell Suspension Preparation: Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration. For enhanced tumor take rate, cells can be mixed 1:1 with Matrigel®.[5][8]

  • Implantation: Subcutaneously inject the cell suspension into the flank of the mice.[5][6]

ParameterMV4-11 Xenograft ModelSNU-16 Xenograft Model
Mouse Strain SCID or NOD/SCIDNOD/SCID
Cell Number per Injection 1 x 10⁷ cells[5]1 x 10⁶ to 1 x 10⁷ cells[6][8]
Injection Volume 100-200 µL[6]100-200 µL[6]
Injection Site Right flank[5]Right flank[8]
This compound Formulation and Administration

This compound has been administered intravenously (IV) in preclinical studies.[1] The following is a general protocol for preparing a small molecule inhibitor for intravenous injection. The exact formulation may need to be optimized for solubility and stability.

Protocol for Formulation (General Example):

  • Vehicle Preparation: A common vehicle for intravenous administration in mice is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water or saline.

  • This compound Dissolution: Dissolve the this compound powder in DMSO first.

  • Admixture: Add the PEG300 and Tween 80 to the this compound/DMSO solution and mix thoroughly.

  • Final Dilution: Add the sterile water or saline to the mixture to reach the final desired concentration. The final solution should be clear and free of precipitation.

  • Administration: Administer the formulated this compound via intravenous injection, typically into the tail vein.

ParameterRecommendation
Route of Administration Intravenous (IV) Injection[1]
Dosage To be determined by a Maximum Tolerated Dose (MTD) study. A previously reported effective dose is 10 mg/kg.[1]
Dosing Schedule Once weekly (QW) has been previously reported.[1]
Vehicle To be optimized, a common example is 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline.
Efficacy Study Design and Monitoring
  • Tumor Growth Monitoring: Once tumors are palpable, begin measuring tumor volume regularly (e.g., twice weekly) using digital calipers.[5][9]

  • Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.[5][6]

  • Treatment Initiation: Begin treatment according to the predetermined dosing schedule.

  • Data Collection: Continue to measure tumor volume and body weight throughout the study.[5][9]

  • Humane Endpoints: Establish clear humane endpoints, such as a maximum tumor volume (e.g., 2000 mm³) or a significant loss of body weight (e.g., >20%), at which point animals will be euthanized.[5]

Tumor Volume Calculation: Tumor volume is typically calculated using the formula: Volume = (Length x Width²) / 2

Data Analysis and Presentation

Quantitative data from the in vivo efficacy study should be summarized in tables for clear comparison between treatment and control groups.

GroupNumber of Animals (n)Mean Initial Tumor Volume (mm³) ± SDMean Final Tumor Volume (mm³) ± SDTumor Growth Inhibition (TGI) (%)Mean Change in Body Weight (%) ± SD
Vehicle ControlN/A
This compound (Dose 1)
This compound (Dose 2)
Positive Control

Tumor Growth Inhibition (TGI) Calculation: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

Visualizations

This compound Mechanism of Action

YK2168_Mechanism_of_Action cluster_0 Nucleus PTEFb P-TEFb Complex RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation CDK9 CDK9 CDK9->PTEFb CyclinT Cyclin T CyclinT->PTEFb pRNAPII Phosphorylated RNAPII RNAPII->pRNAPII mRNA mRNA Transcript pRNAPII->mRNA Transcription Elongation DNA DNA Template DNA->RNAPII AntiApoptotic Anti-Apoptotic Proteins (e.g., Mcl-1) mRNA->AntiApoptotic Translation Apoptosis Apoptosis AntiApoptotic->Apoptosis Inhibition of YK2168 This compound YK2168->CDK9

Caption: this compound inhibits CDK9, preventing transcription elongation and promoting apoptosis.

In Vivo Efficacy Study Workflow

In_Vivo_Efficacy_Workflow cluster_setup Study Setup cluster_execution Study Execution cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., NOD/SCID Mice) Xenograft Establish Xenografts Animal_Model->Xenograft Cell_Culture Culture Cancer Cells (e.g., MV4-11, SNU-16) Cell_Culture->Xenograft Randomization Randomize Animals Xenograft->Randomization Treatment Administer this compound (or Vehicle) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Data_Collection Collect Endpoint Data Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Report Results (TGI, Survival) Statistical_Analysis->Results

Caption: Workflow for an in vivo efficacy study of this compound.

References

Application Notes and Protocols: YK-2168 Formulation for Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This product is intended for research use only and is not for human or veterinary use.[1][2]

Introduction

YK-2168 is a potent and differentiated selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[2][3] CDK9 is a key regulator of transcriptional elongation and represents an attractive therapeutic target in oncology, particularly for cancers driven by transcriptional dysregulation.[4][5] Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, ultimately inducing apoptosis in cancer cells.[5] Preclinical studies have demonstrated that this compound exhibits strong anti-proliferative activity in various tumor cell lines and significant antitumor efficacy in in vivo xenograft models.[3][4]

This document provides detailed protocols for the preparation of this compound for intraperitoneal (IP) injection in laboratory animals, along with methodologies for conducting in vivo efficacy and pharmacodynamic studies.

Compound Information: this compound

The fundamental properties of this compound are summarized below. This data is essential for accurate formulation preparation and experimental design.

PropertyValueReference
IUPAC Name 5-chloro-4-(1-methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine[1]
CAS Number 2571068-74-9[1]
Molecular Formula C16H18ClN5[1]
Molecular Weight 315.81 g/mol [1]
Purity >98% (typically)
Appearance Crystalline solid
Solubility Soluble in DMSO (≥100 mg/mL)[2]
Storage Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C.[1]

Mechanism of Action: CDK9 Inhibition Pathway

This compound exerts its anti-tumor effect by selectively inhibiting CDK9. CDK9 partners with Cyclin T to form the Positive Transcription Elongation Factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), facilitating the transition from transcriptional pausing to productive elongation. This process is critical for the expression of genes with short-lived mRNA transcripts, including key anti-apoptotic proteins like Mcl-1. By inhibiting CDK9, this compound prevents RNAPII phosphorylation, leading to transcriptional arrest, downregulation of Mcl-1, and subsequent induction of apoptosis in malignant cells.[4][5]

CDK9_Inhibition_Pathway cluster_0 Nucleus cluster_1 Cytoplasm CDK9 CDK9 PTEFb P-TEFb Complex CDK9->PTEFb CyclinT Cyclin T CyclinT->PTEFb RNAPII_paused RNA Pol II (Paused) PTEFb->RNAPII_paused Phosphorylates Ser2 of CTD RNAPII_elongating RNA Pol II (Elongating) RNAPII_paused->RNAPII_elongating mRNA Mcl-1 mRNA RNAPII_elongating->mRNA Transcription DNA DNA Template DNA->RNAPII_paused Mcl1 Mcl-1 Protein mRNA->Mcl1 Translation Apoptosis Apoptosis Mcl1->Apoptosis | Survival Cell Survival Mcl1->Survival YK2168 This compound YK2168->CDK9 Inhibits Formulation_Workflow start weigh 1. Weigh this compound start->weigh dmso 2. Dissolve in DMSO (Stock Solution) weigh->dmso Vortex/ Sonicate peg 3. Add to PEG300 dmso->peg Mix Well tween 4. Add Tween-80 peg->tween Mix Well saline 5. Add Saline tween->saline Slow Addition final Final Formulation (Clear Solution) saline->final end final->end IP_Injection_Workflow start restrain 1. Restrain Animal (Head Down) start->restrain locate 2. Identify Injection Site (Lower Right Quadrant) restrain->locate insert 3. Insert Needle (30-45° Angle) locate->insert aspirate 4. Aspirate Gently insert->aspirate aspirate->insert Fluid Drawn? Re-insert inject 5. Inject Formulation aspirate->inject No Fluid Drawn monitor 6. Withdraw & Monitor inject->monitor end monitor->end

References

Application Notes and Protocols for Cell Viability (MTT) Assay with YK-2168 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxic effects of YK-2168, a selective Cyclin-Dependent Kinase 9 (CDK9) inhibitor, on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4][5][6] This document includes the mechanism of action of this compound, a step-by-step experimental protocol, and data presentation guidelines.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of CDK9.[1][2][3] CDK9 is a key regulator of transcriptional elongation, a critical process for the expression of short-lived anti-apoptotic proteins that are essential for the survival of many cancer cells.[1][2][7] By inhibiting CDK9, this compound disrupts the transcription of these crucial survival proteins, leading to the induction of apoptosis in cancer cells.[1][2] Preclinical studies have demonstrated that this compound exhibits potent anti-proliferative activity in various tumor cell lines and shows in vivo antitumor efficacy.[1][2]

Principle of the MTT Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[8][10] These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[10]

Data Presentation

The anti-proliferative activity of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth or viability. The following table summarizes the reported IC50 values of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (nM)
MV4-11Leukemia53.4
Karpas422Lymphoma91.1
SNU16Gastric Carcinoma88.3

Data sourced from preclinical studies on this compound.[1][2]

Experimental Protocols

This section provides a detailed methodology for conducting a cell viability assay using the MTT method to evaluate the effects of this compound treatment.

Materials and Reagents
  • This compound (CAS: 2571068-74-9)[5]

  • Selected cancer cell line (e.g., MV4-11, Karpas422, SNU16)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or other suitable solubilization buffer

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare this compound stock solution in DMSO B Prepare serial dilutions of this compound in culture medium A->B C Harvest and count cells D Seed cells into a 96-well plate (5,000-10,000 cells/well) C->D E Incubate overnight to allow cell attachment D->E F Treat cells with various concentrations of this compound E->F G Incubate for the desired treatment period (e.g., 72 hours) F->G H Add MTT solution to each well G->H I Incubate for 2-4 hours to allow formazan crystal formation H->I J Add solubilization solution (e.g., DMSO) to dissolve crystals I->J K Measure absorbance at 570 nm using a microplate reader J->K L Calculate cell viability and plot dose-response curve K->L M Determine the IC50 value of this compound L->M

Caption: Experimental workflow for the MTT cell viability assay with this compound treatment.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count to determine the cell concentration.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[11]

    • Include wells for a "no cell" control (medium only) and a "vehicle" control (cells treated with the highest concentration of DMSO used for this compound dilution).

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach.[11]

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[11]

    • Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[12]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization of the crystals.[10][11]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

    • Calculate the percentage of cell viability for each treatment concentration using the following formula:

      • % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

This compound Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting CDK9, a crucial component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, which is essential for the transition from transcriptional initiation to elongation. Inhibition of CDK9 by this compound leads to a decrease in the transcription of key survival genes, ultimately inducing apoptosis.

YK2168_Signaling_Pathway cluster_transcription Transcriptional Regulation cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcome CDK9 CDK9 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates Apoptosis Apoptosis CDK9->Apoptosis Transcription Transcriptional Elongation RNAPII->Transcription AntiApoptotic Anti-Apoptotic Proteins (e.g., Mcl-1) Transcription->AntiApoptotic AntiApoptotic->Apoptosis leads to CellSurvival Cell Survival AntiApoptotic->CellSurvival YK2168 This compound YK2168->CDK9 Inhibits

Caption: The inhibitory effect of this compound on the CDK9 signaling pathway, leading to apoptosis.

References

Application of YK-2168 in Lymphoma Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

YK-2168 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a critical regulator of transcriptional elongation, a fundamental process in gene expression. In many cancers, including various lymphomas, malignant cells are highly dependent on the continuous transcription of short-lived anti-apoptotic and pro-survival proteins such as MYC and MCL1.[3] By inhibiting CDK9, this compound effectively downregulates the expression of these key survival proteins, leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide an overview of the preclinical data for this compound in lymphoma models and detailed protocols for its use in research settings.

Mechanism of Action

This compound selectively binds to and inhibits the kinase activity of CDK9. This prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), a crucial step for the transition from transcriptional initiation to productive elongation. The subsequent decrease in the transcription of key oncogenes and survival factors ultimately induces apoptosis in susceptible cancer cells.[1][2]

cluster_transcription Transcriptional Machinery YK2168 This compound CDK9 CDK9 YK2168->CDK9 Inhibition RNAPolII RNA Polymerase II CDK9->RNAPolII Phosphorylation PTEFb P-TEFb complex Transcription Transcriptional Elongation AntiApoptotic Anti-apoptotic Proteins (e.g., MCL1, MYC) Transcription->AntiApoptotic Expression of Apoptosis Apoptosis AntiApoptotic->Apoptosis Inhibition of RNAPOlII RNAPOlII RNAPOlII->Transcription

Caption: Simplified signaling pathway of this compound action.

Data Presentation

In Vitro Activity of this compound
Cell LineCancer TypeIC50 (nM)Reference
Karpas422Lymphoma91.1[1][2]
MV4-11Leukemia53.4[1][2]
SNU16Gastric Carcinoma88.3[1][2]
In Vitro CDK Selectivity of this compound
KinaseIC50 (nM)Selectivity vs. CDK9Reference
CDK97.5-[1][2]
CDK1466.4~62-fold[1][2]
CDK2361.1~48-fold[1][2]

Experimental Protocols

Protocol 1: In Vitro Anti-Proliferative Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in a lymphoma cell line.

start Start cell_culture Culture Lymphoma Cells (e.g., Karpas422) start->cell_culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding drug_treatment Add Serial Dilutions of this compound cell_seeding->drug_treatment incubation Incubate for 72 hours drug_treatment->incubation viability_assay Perform Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability_assay data_analysis Analyze Data and Calculate IC50 viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro anti-proliferative assay.

Materials:

  • Karpas422 lymphoma cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Culture: Maintain Karpas422 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000 cells per well in 100 µL of medium.

  • Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

  • Treatment: Add the diluted this compound or DMSO vehicle control to the respective wells.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assay: Perform the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a luminometer. Normalize the data to the vehicle control and calculate the IC50 value using a non-linear regression curve fit.

Protocol 2: Western Blot Analysis of Pharmacodynamic Markers

This protocol details the assessment of target engagement by this compound through the analysis of downstream signaling proteins.

Materials:

  • Treated lymphoma cells or tumor tissue lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-pS2-RNA Pol II CTD, anti-cleaved caspase 3, anti-MCL1, anti-MYC, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells or homogenized tumor tissue in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control like GAPDH.

Protocol 3: In Vivo Lymphoma Xenograft Model (Conceptual)

This protocol provides a conceptual framework for evaluating the in vivo efficacy of this compound in a lymphoma patient-derived xenograft (PDX) or cell-derived xenograft (CDX) model.

start Start implantation Implant Lymphoma Cells or PDX in Mice start->implantation tumor_growth Allow Tumors to Reach Palpable Size implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound or Vehicle Control randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size) monitoring->endpoint analysis Analyze Tumor Growth Inhibition (TGI) endpoint->analysis end End analysis->end

Caption: Workflow for an in vivo lymphoma xenograft study.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • Lymphoma cells (e.g., Karpas422) or PDX tissue

  • Matrigel (optional)

  • This compound formulation for intravenous (IV) injection

  • Vehicle control

  • Calipers

Procedure:

  • Implantation: Subcutaneously implant lymphoma cells (e.g., 5-10 x 10^6 cells in PBS, optionally mixed with Matrigel) or a small fragment of PDX tissue into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Treatment: Administer this compound intravenously at a specified dose and schedule (e.g., 10 mg/kg, once weekly).[1][2] Administer vehicle control to the control group.

  • Monitoring: Measure tumor volume with calipers and record body weight 2-3 times per week.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

  • Analysis: Calculate the Tumor Growth Inhibition (TGI) for the treated group compared to the control group. At the end of the study, tumors can be excised for pharmacodynamic analysis (as in Protocol 2).

Conclusion

This compound is a promising CDK9 inhibitor with demonstrated preclinical activity in lymphoma cell lines. Its mechanism of action, targeting a key dependency of many hematological malignancies, makes it a compelling candidate for further investigation. The provided protocols offer a framework for researchers to explore the therapeutic potential of this compound in various lymphoma research models.

References

Application Notes and Protocols for Assessing YK-2168 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK-2168 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2][3][4] CDK9, in complex with its cyclin partners (T1, T2, or K), forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 2 (Ser2), as well as negative elongation factors, to facilitate the transition from paused to productive transcriptional elongation.[5][6][7][8] Dysregulation of CDK9 activity is implicated in various cancers, making it a compelling therapeutic target.

Assessing the direct binding of this compound to CDK9 within a cellular context (target engagement) and its downstream functional consequences is crucial for understanding its mechanism of action and for preclinical and clinical development. These application notes provide detailed protocols for several key methods to assess the cellular target engagement of this compound.

Data Presentation

The following table summarizes key quantitative data for this compound, providing a reference for expected potency in various assays.

ParameterValueCell LinesReference
Biochemical IC50 (CDK9) 7.5 nM-[2]
Biochemical IC50 (CDK1) 466.4 nM-[2]
Biochemical IC50 (CDK2) 361.1 nM-[2]
Anti-proliferative IC50 53.4 nMMV4-11[2]
Anti-proliferative IC50 91.1 nMKarpas422[2]
Anti-proliferative IC50 88.3 nMSNU16[2]

Signaling Pathway

The following diagram illustrates the central role of CDK9 in transcriptional regulation and the point of intervention for this compound.

CDK9 signaling pathway and this compound's mechanism of action.

Experimental Protocols

Here we provide detailed protocols for assessing the target engagement of this compound in cells.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying direct target engagement in a cellular environment. It is based on the principle that ligand binding increases the thermal stability of the target protein.[9][10][11][12][13][14][15][16]

Experimental Workflow:

CETSA_Workflow Cell_Culture 1. Cell Culture & Treatment (with this compound or vehicle) Heat_Shock 2. Heat Shock (temperature gradient) Cell_Culture->Heat_Shock Cell_Lysis 3. Cell Lysis Heat_Shock->Cell_Lysis Centrifugation 4. Centrifugation (separate soluble & aggregated proteins) Cell_Lysis->Centrifugation Protein_Quantification 5. Protein Quantification (e.g., Western Blot for CDK9) Centrifugation->Protein_Quantification Data_Analysis 6. Data Analysis (generate melting curve) Protein_Quantification->Data_Analysis

Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., MV4-11) to 70-80% confluency.

    • Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Heat Shock:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend cells in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C. Include a non-heated control.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) or by adding a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of the soluble fractions.

    • Analyze the amount of soluble CDK9 at each temperature by Western blotting using a specific anti-CDK9 antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the normalized band intensities against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[1][2][4][5][10][17]

Experimental Workflow:

NanoBRET_Workflow Transfection 1. Transfect cells with NanoLuc-CDK9 fusion vector Cell_Seeding 2. Seed cells in a multi-well plate Transfection->Cell_Seeding Tracer_Addition 3. Add NanoBRET Tracer Cell_Seeding->Tracer_Addition Compound_Treatment 4. Treat with this compound Tracer_Addition->Compound_Treatment BRET_Measurement 5. Measure BRET signal Compound_Treatment->BRET_Measurement Data_Analysis 6. Calculate IC50 BRET_Measurement->Data_Analysis

Workflow for the NanoBRET™ Target Engagement Assay.

Protocol:

  • Cell Transfection:

    • Transiently transfect HEK293 cells with a vector expressing a NanoLuc® luciferase-CDK9 fusion protein. Co-transfection with a cyclin partner (e.g., Cyclin T1) is recommended.[1][17]

  • Cell Seeding:

    • Seed the transfected cells into a 384-well plate.

  • Assay Execution:

    • Pre-treat the cells with the NanoBRET™ tracer specific for CDK9.

    • Treat the cells with a serial dilution of this compound for a specified incubation time (e.g., 1 hour).

    • Measure the BRET signal using a plate reader capable of detecting the donor and acceptor emission wavelengths.

  • Data Analysis:

    • The binding of this compound to NanoLuc-CDK9 will displace the tracer, leading to a decrease in the BRET signal.

    • Plot the BRET ratio against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer.

Western Blotting for Downstream Effects

Inhibition of CDK9 by this compound is expected to decrease the phosphorylation of its direct substrate, the Ser2 residue of the RNAPII CTD.[2][6][18][19][20][21][22] This can be readily assessed by Western blotting.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with varying concentrations of this compound for a defined period.

    • Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing phosphatase and protease inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies specific for phospho-Ser2-RNAPII and total RNAPII. A loading control like β-actin or GAPDH should also be used.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities and normalize the phospho-Ser2-RNAPII signal to the total RNAPII signal. A dose-dependent decrease in the phospho-Ser2/total RNAPII ratio indicates effective target inhibition.

Co-Immunoprecipitation (Co-IP)

Co-IP can be used to assess the interaction of this compound with the CDK9 protein complex in a more qualitative manner.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with this compound or a vehicle control.

    • Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysates with an anti-CDK9 antibody to capture CDK9 and its binding partners.

    • Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times to remove non-specific binding proteins.

    • Elute the bound proteins from the beads.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against CDK9 and its known binding partners (e.g., Cyclin T1). Changes in the composition of the immunoprecipitated complex in the presence of this compound can provide insights into its mechanism of action.

Conclusion

The methods described provide a comprehensive toolkit for researchers to assess the target engagement of this compound in a cellular context. The choice of assay will depend on the specific research question, available resources, and desired throughput. Combining a direct binding assay like CETSA or NanoBRET™ with a downstream functional assay like Western blotting for p-Ser2-RNAPII will provide robust evidence of target engagement and cellular activity.

References

Troubleshooting & Optimization

improving YK-2168 solubility for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on improving the solubility of YK-2168 for in vivo studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II, which is a critical step for productive gene transcription. By inhibiting CDK9, this compound can suppress the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, leading to apoptosis in cancer cells.[3][4]

Q2: What are the primary challenges in formulating this compound for in vivo studies?

A2: The main challenge with this compound is its poor aqueous solubility. Like many kinase inhibitors, it is a hydrophobic molecule, which makes it difficult to prepare solutions suitable for in vivo administration, particularly for intravenous routes.[3][5] This can lead to issues with bioavailability, formulation stability, and potential precipitation upon administration.[3]

Q3: What are the recommended starting formulations for this compound in vivo?

A3: Two commonly used formulations have been shown to successfully dissolve this compound for in vivo experiments at concentrations of at least 5 mg/mL.[6] The choice between them may depend on the route of administration and the specific requirements of your study.

  • For Intravenous (IV) or Intraperitoneal (IP) injection: A co-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]

  • For Oral (PO) or Intraperitoneal (IP) injection: A solution of 10% DMSO in 90% Corn Oil.[6]

Q4: Can I use other solvents or strategies to improve this compound solubility?

A4: Yes, if the recommended formulations are not suitable for your experimental design, other strategies for poorly soluble compounds can be explored. These include using other co-solvents, cyclodextrins (like SBE-β-CD), or developing lipid-based formulations.[5] However, extensive formulation development and stability testing are recommended for any new vehicle.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
This compound precipitates out of solution during preparation. The solubility limit in the current solvent or vehicle has been exceeded.- Ensure you are not exceeding the known solubility limits (see Table 1).- Prepare the formulation by adding each solvent sequentially and ensuring complete dissolution at each step.[7]- Gentle warming and sonication can aid dissolution, especially for the initial stock solution in DMSO.[6]- Use freshly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[6]
The formulation appears cloudy or forms a suspension. Incomplete dissolution or precipitation of this compound.- Vortex the solution vigorously between the addition of each solvent.- If cloudiness persists, consider filtering the final solution through a 0.22 µm syringe filter, but be aware this may reduce the final drug concentration.
Precipitation is observed at the injection site or in the animal post-administration. The drug is "crashing out" of the formulation upon contact with the aqueous physiological environment.- This is a common issue with co-solvent based formulations. Consider reducing the drug concentration if possible.- Ensure the formulation is administered at a slow, steady rate.- For intravenous administration, further dilution with saline immediately before injection may help, but requires validation.
Inconsistent or low bioavailability is observed in pharmacokinetic (PK) studies. Poor absorption due to solubility-limited dissolution at the site of administration.- For oral administration, the DMSO/Corn oil formulation may offer better absorption for lipophilic compounds.- Consider particle size reduction techniques for the solid compound before dissolution, though this is an advanced strategy.
Vehicle-related toxicity is observed in the control group. High concentrations of certain solvents like DMSO can have inherent toxicity.- Always include a vehicle-only control group in your experiments.- Keep the final concentration of DMSO in the formulation as low as possible. The recommended formulations use 10% DMSO.

Data Presentation

Table 1: Solubility of this compound in Common Solvents and In Vivo Vehicles

Solvent/VehicleSolubility (mg/mL)Solubility (mM)Notes
DMSO100316.66Ultrasonic and warming to 60°C may be required. Use of fresh, anhydrous DMSO is critical.[6]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 5≥ 15.83A clear solution is achievable. Recommended for IV or IP administration.[6]
10% DMSO + 90% Corn Oil≥ 5≥ 15.83A clear solution is achievable. Recommended for PO or IP administration.[6]

Molecular Weight of this compound: 315.80 g/mol [6]

Experimental Protocols

Protocol 1: Preparation of this compound in a Co-Solvent Vehicle (for IV/IP Administration)

This protocol describes the preparation of a 1 mL working solution of this compound at a concentration of 5 mg/mL.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline (0.9% sodium chloride)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare a 50 mg/mL stock solution of this compound in DMSO.

    • Weigh the required amount of this compound and place it in a sterile tube.

    • Add the calculated volume of DMSO to achieve a 50 mg/mL concentration.

    • Vortex thoroughly. If necessary, use an ultrasonic bath and gentle warming to ensure complete dissolution.

  • Prepare the final formulation.

    • In a new sterile tube, add 400 µL of PEG300.

    • To the PEG300, add 100 µL of the 50 mg/mL this compound stock solution in DMSO. Vortex until the solution is homogeneous.

    • Add 50 µL of Tween-80 to the mixture. Vortex thoroughly.

    • Add 450 µL of saline to bring the total volume to 1 mL. Vortex until a clear and homogeneous solution is obtained.

  • Final Concentration: The final concentration of this compound will be 5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Administration: Use the freshly prepared solution for in vivo administration.

Protocol 2: Preparation of this compound in a Corn Oil Vehicle (for PO/IP Administration)

This protocol describes the preparation of a 1 mL working solution of this compound at a concentration of 5 mg/mL.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Corn Oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare a 50 mg/mL stock solution of this compound in DMSO.

    • Follow step 1 as described in Protocol 1.

  • Prepare the final formulation.

    • In a new sterile tube, add 900 µL of Corn Oil.

    • To the Corn Oil, add 100 µL of the 50 mg/mL this compound stock solution in DMSO.

    • Vortex thoroughly until the solution is clear and homogeneous.

  • Final Concentration: The final concentration of this compound will be 5 mg/mL in a vehicle of 10% DMSO and 90% Corn Oil.

  • Administration: Use the freshly prepared solution for in vivo administration. It is advised to use this formulation with caution if the continuous dosing period exceeds half a month.[6]

Visualizations

CDK9 Signaling Pathway and Inhibition by this compound

CDK9_Pathway cluster_transcription Transcriptional Regulation RNA_Pol_II RNA Polymerase II DSIF_NELF DSIF/NELF RNA_Pol_II->DSIF_NELF Pausing Transcription_Elongation Productive Transcription Elongation RNA_Pol_II->Transcription_Elongation DSIF_NELF->Transcription_Elongation P_TEFb P-TEFb Complex (CDK9 + Cyclin T1) P_TEFb->RNA_Pol_II Phosphorylates Ser2 P_TEFb->DSIF_NELF Phosphorylates YK_2168 This compound YK_2168->P_TEFb Inhibits Gene_Transcription Transcription of Anti-apoptotic genes (e.g., Mcl-1, MYC) Transcription_Elongation->Gene_Transcription Apoptosis Apoptosis Gene_Transcription->Apoptosis Inhibition of

Caption: Simplified signaling pathway of CDK9 in transcriptional regulation and its inhibition by this compound.

Experimental Workflow for In Vivo Formulation

Formulation_Workflow cluster_prep Preparation cluster_admin Administration Start Weigh this compound Stock_Sol Prepare concentrated stock in anhydrous DMSO (e.g., 50 mg/mL) Start->Stock_Sol Final_Dilution Add stock solution to vehicle sequentially with vortexing Stock_Sol->Final_Dilution Vehicle_Prep Prepare Vehicle (e.g., PEG300 + Tween-80 + Saline) Vehicle_Prep->Final_Dilution QC Visual Inspection for Clarity Final_Dilution->QC Administer Administer to animal (freshly prepared) QC->Administer Clear Solution Troubleshoot Troubleshoot (See Guide) QC->Troubleshoot Precipitation End Proceed with study Administer->End

Caption: Logical workflow for the preparation and administration of this compound for in vivo studies.

References

Technical Support Center: Troubleshooting YK-2168 In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YK-2168, a selective CDK9 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reliable and reproducible in vitro results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which plays a crucial role in regulating gene transcription. By inhibiting CDK9, this compound prevents the phosphorylation of RNA Polymerase II, leading to a halt in transcriptional elongation of many short-lived proteins, including anti-apoptotic factors like Mcl-1. This can induce apoptosis in cancer cells that are highly dependent on this pathway.[3][4]

Q2: What is the recommended solvent and storage condition for this compound?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.[5] It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (typically less than 0.5%) to avoid solvent-induced toxicity.[5] For storage, it is recommended to aliquot the stock solution and store it at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months) to prevent degradation from repeated freeze-thaw cycles.[1]

Q3: How can I be sure the observed effects are due to CDK9 inhibition and not off-target effects?

Distinguishing on-target from off-target effects is a critical aspect of validating your findings.[5] Here are a few strategies:

  • Use a structurally different CDK9 inhibitor: Comparing the effects of this compound with another CDK9 inhibitor that has a distinct chemical structure can help confirm that the observed phenotype is due to the inhibition of the intended target.[5]

  • Rescue experiments: If possible, overexpressing a version of CDK9 that is resistant to this compound should reverse the observed cellular effects, providing strong evidence for on-target activity.[5]

  • Target knockdown: Using techniques like siRNA or shRNA to reduce the expression of CDK9 should produce a similar biological effect to treatment with this compound.[5]

  • Dose-response analysis: A clear and consistent dose-response relationship is indicative of a specific effect. Off-target effects often manifest at higher concentrations.[5]

Troubleshooting Inconsistent Results

Inconsistent results in in vitro experiments can arise from a variety of factors.[6] The following sections provide guidance on common issues encountered when working with this compound.

Issue 1: High Variability in Cell Viability/Proliferation Assays

Possible Causes and Solutions

Possible Cause Suggested Solution Citation
Inconsistent Cell Seeding Ensure a homogenous cell suspension before plating. Use a multichannel pipette for seeding and verify cell density and distribution across the plate.[5]
Cell Passage Number High passage numbers can lead to genetic drift and altered phenotypes. Use cells within a consistent and low passage number range for all experiments.[7]
Edge Effects Evaporation from wells on the edge of a microtiter plate can concentrate media components and the inhibitor. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not include them in your analysis.[8]
Pipetting Errors Inaccurate or inconsistent pipetting can lead to significant variations in the final compound concentration. Regularly calibrate your pipettes and use proper pipetting techniques.[5]
Compound Instability This compound may degrade if not stored properly or if subjected to multiple freeze-thaw cycles. Prepare fresh dilutions from a stable stock solution for each experiment.[5]
Issue 2: Lower Than Expected Potency (High IC50 Values)

Possible Causes and Solutions

Possible Cause Suggested Solution Citation
Poor Compound Solubility Although soluble in DMSO, this compound may precipitate in aqueous media. Visually inspect for precipitation after dilution. Consider using a formulation with low concentrations of non-ionic surfactants like Tween-20 or Pluronic F-68 to improve solubility.[5]
High Serum Concentration This compound may bind to proteins in the fetal bovine serum (FBS), reducing its effective concentration. Consider reducing the serum concentration during the treatment period, if compatible with your cell line's health.[9]
Incorrect Assay Duration The duration of drug exposure is a critical parameter. The effects of CDK9 inhibition may take time to manifest as decreased cell viability. Optimize the incubation time based on the cell line's doubling time and the mechanism of action.[9]
Cell Line Resistance The chosen cell line may have intrinsic or acquired resistance to CDK9 inhibition. Ensure your cell line is known to be sensitive to this pathway.[3]

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (nM)Citation
MV4-11Leukemia53.4[3]
Karpas422Lymphoma91.1[3]
SNU16Gastric Carcinoma88.3[3]

Experimental Protocols

General Protocol for a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and resume growth for 24 hours.[5]

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. It is advisable to prepare intermediate dilutions to minimize pipetting errors.

  • Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48, 72 hours), which should be optimized for your specific cell line and assay.

  • Assay Measurement: Add the viability reagent (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of this compound

YK2168_Pathway cluster_transcription Transcriptional Regulation cluster_inhibition Inhibition by this compound PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates AntiApoptotic Anti-Apoptotic Proteins (e.g., Mcl-1) DNA DNA Template pRNAPII p-RNA Pol II (Elongation Competent) mRNA mRNA Transcript pRNAPII->mRNA Elongation mRNA->AntiApoptotic Translation YK2168 This compound YK2168->PTEFb Inhibits Apoptosis Apoptosis AntiApoptotic->Apoptosis

Caption: Mechanism of action of this compound, a selective CDK9 inhibitor.

General Experimental Workflow for In Vitro Testing

Experimental_Workflow start Start: Hypothesis protocol_dev Protocol Development (Cell Line Selection, Assay Choice) start->protocol_dev reagent_prep Reagent Preparation (this compound Stock, Media) protocol_dev->reagent_prep cell_culture Cell Culture & Seeding reagent_prep->cell_culture treatment Treatment with this compound (Dose-Response) cell_culture->treatment incubation Incubation treatment->incubation data_acq Data Acquisition (Plate Reader, etc.) incubation->data_acq data_analysis Data Analysis (IC50 Calculation, Stats) data_acq->data_analysis results Results Interpretation data_analysis->results troubleshoot Troubleshooting? results->troubleshoot troubleshoot->protocol_dev Yes end Conclusion troubleshoot->end No

Caption: A general workflow for in vitro experiments with this compound.

Troubleshooting Decision Tree for Inconsistent Results

Troubleshooting_Tree start Inconsistent Results Observed check_reagents Check Reagents & Compound (Fresh Aliquots, Solubility) start->check_reagents check_cells Check Cell Culture (Passage #, Contamination) check_reagents->check_cells Reagents OK solve_reagents Prepare Fresh Reagents check_reagents->solve_reagents Issue Found check_protocol Review Protocol & Technique (Pipetting, Seeding Density) check_cells->check_protocol Cells OK solve_cells Use New Cell Stock check_cells->solve_cells Issue Found solve_protocol Refine Technique check_protocol->solve_protocol Issue Found retest Retest Experiment check_protocol->retest Protocol OK solve_reagents->retest solve_cells->retest solve_protocol->retest

Caption: A decision tree for troubleshooting inconsistent in vitro results.

References

optimizing YK-2168 dosage to reduce toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the dosage of the novel compound YK-2168.

This guide is intended for researchers, scientists, and drug development professionals. As this compound is a novel compound, this resource provides a generalized framework based on established methodologies for preclinical drug development to help you determine an optimal dosage that maximizes therapeutic efficacy while minimizing toxicity.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the initial characterization of a new chemical entity.

Q1: How do I determine the initial dose range for my in vitro experiments? A1: The initial dose range for a new compound is typically determined by performing a broad-spectrum cytotoxicity assay. Start with a wide range of concentrations (e.g., from nanomolar to high micromolar) to identify the concentration at which the compound begins to exhibit toxic effects. This will help you establish a narrower, more relevant range for subsequent efficacy and mechanistic studies.

Q2: What are the most common causes of high variability between experimental replicates? A2: High variability can be caused by several factors:

  • Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating.

  • Pipetting Errors: Use calibrated pipettes and maintain a consistent technique.

  • Edge Effects: The outer wells of microplates are prone to evaporation. It is good practice to fill these wells with sterile phosphate-buffered saline (PBS) or media and use only the inner wells for your experiment.[1]

  • Compound Precipitation: Your compound may not be fully soluble at higher concentrations. Visually inspect your stock solutions and dilutions for any precipitate.[2]

Q3: My negative control (untreated cells) shows significant cell death. What should I do? A3: High cytotoxicity in your negative control is a serious issue that can invalidate your results. Potential causes include:

  • Cell Health: Ensure your cells are healthy, within a low passage number, and in the logarithmic growth phase.[3]

  • Contamination: Test your cell cultures for Mycoplasma or other microbial contaminants.[3]

  • Reagent Toxicity: Some assay reagents can be inherently toxic to certain cell lines.

Q4: How do I interpret a dose-response curve? A4: A dose-response curve graphically represents the relationship between the concentration of a drug and its effect.[4][5] Key parameters to determine from this curve are:

  • IC50/EC50: The concentration of the compound that inhibits or is effective in 50% of the sample.

  • Maximum Effect: The plateau of the curve, representing the maximum effect the compound can produce.

  • Threshold Dose: The dose at which a response is first observed.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue Possible Cause Troubleshooting Steps
Unexpectedly High Cytotoxicity at Low Doses 1. Calculation Error: Incorrect dilution of the stock solution.2. Compound Instability: The compound may be degrading into a more toxic substance.3. Cell Line Sensitivity: The chosen cell line may be particularly sensitive to the compound.1. Verify Calculations: Double-check all dilution calculations.2. Assess Stability: Prepare fresh stock solutions for each experiment.3. Test Multiple Cell Lines: Compare the compound's toxicity across different cell lines.
No Cytotoxicity Observed, Even at High Doses 1. Compound Insolubility: The compound may be precipitating out of solution.2. Assay Interference: The compound may interfere with the assay's detection method.3. Cell Line Resistance: The cell line may have resistance mechanisms.1. Check Solubility: Use a solvent like DMSO at a final concentration of <0.5% and visually inspect for precipitation.[2]2. Use an Orthogonal Assay: Confirm results with a different type of cytotoxicity assay (e.g., LDH release vs. MTT).3. Evaluate Resistance: Investigate potential resistance pathways in your cell line.
Bell-Shaped Dose-Response Curve Compound Aggregation: At higher concentrations, the compound may form aggregates that are less bioavailable to the cells.[2]Improve Solubility: Use sonication or vortexing to aid dissolution.[2]Microscopy: Visually inspect wells with high compound concentrations for precipitates.

Experimental Protocols

Below are detailed protocols for fundamental experiments to assess the cytotoxicity and optimal dosage of this compound.

Protocol 1: MTT Assay for General Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8][9]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the diluted compound solutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[6][10]

  • Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]

  • Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

Protocol 2: Dose-Response Study Design

A dose-response study is crucial for determining the IC50 and understanding the therapeutic window of this compound.

Procedure:

  • Range Finding: Based on the initial MTT assay, select a range of 8-12 concentrations of this compound that span from no effect to maximum effect.

  • Experimental Setup: Seed cells in a 96-well plate. Treat the cells with the selected concentrations of this compound in triplicate. Include appropriate controls (untreated and vehicle).

  • Assay Performance: After the desired incubation period, perform a cell viability assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis:

    • Normalize the data to the vehicle control (representing 100% viability).

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and calculate the IC50 value.

Data Presentation

Here are examples of how to structure your quantitative data for clear interpretation.

Table 1: Cytotoxicity of this compound in Different Cell Lines (IC50, µM)

Cell Line24h Exposure48h Exposure72h Exposure
Cell Line A 55.432.115.8
Cell Line B 78.245.623.9
Normal Fibroblasts >10089.565.3

Table 2: Dose-Response Data for this compound in Cell Line A (48h)

This compound (µM)% Viability (Mean)Std. Deviation
0 (Vehicle)1004.5
198.25.1
585.76.2
1070.15.5
2552.34.8
5025.63.9
1005.42.1

Visualizations

Diagrams can help visualize complex biological processes and experimental designs.

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Receptor Receptor KinaseA KinaseA Receptor->KinaseA Normal Signaling Proliferation Proliferation KinaseA->Proliferation Normal Signaling KinaseA->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Suppression leads to KinaseB KinaseB Housekeeping Housekeeping KinaseB->Housekeeping Cellular Health KinaseB->Housekeeping Housekeeping->Apoptosis Disruption leads to YK2168 This compound YK2168->KinaseA Inhibition (Therapeutic Effect) YK2168->KinaseB Inhibition (Toxicity)

Caption: Hypothetical signaling pathways affected by this compound.

cluster_workflow Experimental Workflow for Dosage Optimization A 1. Broad-Spectrum Cytotoxicity Screen (e.g., 10 nM to 100 µM) B 2. Determine Preliminary IC50 Range A->B C 3. Detailed Dose-Response Assay (8-12 points) B->C D 4. Calculate Precise IC50 and Analyze Curve Shape C->D E 5. Test on Non-Target (Healthy) Cells D->E F 6. Determine Therapeutic Index (IC50 Normal / IC50 Target) E->F G 7. Select Optimal Dose Range for Efficacy Studies F->G

Caption: Workflow for optimizing this compound dosage in vitro.

References

Technical Support Center: Identifying and Minimizing YK-2168 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on identifying and minimizing potential off-target effects of YK-2168, a selective Cyclin-Dependent Kinase 9 (CDK9) inhibitor. The following information, presented in a question-and-answer format, addresses common issues and provides troubleshooting strategies for researchers utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key transcriptional regulator, and its inhibition can lead to the downregulation of short-lived anti-apoptotic proteins, making it an attractive target in cancer therapy.[3]

Q2: What are off-target effects and why are they a concern with kinase inhibitors?

Off-target effects occur when a drug molecule binds to and affects proteins other than its intended target.[4] For kinase inhibitors, this is a particular concern due to the structural similarity of the ATP-binding pocket across the kinome. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translational efficacy in clinical settings.

Q3: What is the known selectivity profile of this compound?

This compound has demonstrated high selectivity for CDK9 over other closely related cyclin-dependent kinases. Biochemical assays have shown potent inhibition of CDK9 with an IC50 of 7.5 nM, while inhibition of CDK1 and CDK2 was significantly lower, with IC50 values of 466.4 nM and 361.1 nM, respectively.[1] This indicates a favorable selectivity profile for CDK9. However, a comprehensive kinome-wide scan for this compound is not publicly available, so its interaction with a broader range of kinases is not fully characterized.

Q4: How does the selectivity of this compound compare to other CDK9 inhibitors?

This compound's selectivity is comparable to or improved over other selective CDK9 inhibitors. For instance, AZD4573 is a highly potent CDK9 inhibitor with an IC50 of less than 4 nM and is reported to be highly selective against other kinases.[5][6] Another inhibitor, BAY-1251152 (Enitociclib), has an IC50 of 3 nM for CDK9 and is at least 50-fold selective against other CDKs.[4][7]

Troubleshooting Guide: Investigating Potential Off-Target Effects

If you observe unexpected or inconsistent results in your experiments with this compound, consider the following troubleshooting steps to investigate potential off-target effects.

Issue 1: Observed phenotype is inconsistent with known CDK9 function.

  • Experimental Approach:

    • Dose-Response Curve: Perform a dose-response experiment to determine the minimal effective concentration of this compound that elicits the desired on-target phenotype. Higher concentrations are more likely to engage off-target kinases.

    • Use of Structurally Different CDK9 Inhibitors: Corroborate your findings by using another selective CDK9 inhibitor with a different chemical scaffold. If the phenotype is reproduced, it is more likely to be an on-target effect.

    • Target Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate CDK9 expression. If the phenotype is recapitulated in the absence of the inhibitor, it strongly suggests an on-target effect.

Issue 2: High levels of cytotoxicity observed at effective concentrations.

  • Experimental Approach:

    • Apoptosis Assays: Determine if the observed cell death is due to apoptosis, a known consequence of CDK9 inhibition. Assays such as Annexin V staining or measurement of caspase-3/7 activity can be employed.

    • Cellular Thermal Shift Assay (CETSA): Confirm target engagement of this compound with CDK9 in your cellular model. This assay measures the thermal stabilization of a protein upon ligand binding. A shift in the melting temperature of CDK9 in the presence of this compound confirms direct binding.

    • Kinase Selectivity Profiling: If significant off-target effects are suspected, consider performing a kinase selectivity profiling experiment by screening this compound against a broad panel of recombinant kinases.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

KinaseIC50 (nM)
CDK97.5[1]
CDK1466.4[1]
CDK2361.1[1]

Table 2: Comparative Selectivity of CDK9 Inhibitors

InhibitorCDK9 IC50 (nM)Off-Target Profile Highlights
This compound 7.5[1]>62-fold selective over CDK1, >48-fold selective over CDK2.[1] Broader kinome scan data not publicly available.
AZD4573 < 4[5]Highly selective against other kinases.[6][8]
BAY-1251152 3[7]At least 50-fold selective against other CDKs.[7]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general method for assessing the selectivity of a kinase inhibitor against a panel of recombinant kinases.

  • Objective: To determine the inhibitory activity of this compound against a broad range of kinases.

  • Methodology:

    • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

    • Kinase Reaction: In a multi-well plate, combine the recombinant kinase, a suitable substrate (peptide or protein), and ATP at its Km concentration.

    • Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the wells.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

    • Detection: Stop the reaction and measure the amount of product formed. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

    • Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes how to confirm the direct binding of this compound to CDK9 in intact cells.

  • Objective: To verify target engagement of this compound with CDK9 in a cellular context.

  • Methodology:

    • Cell Treatment: Treat cultured cells with this compound at various concentrations or with a vehicle control.

    • Heating: Heat the cell suspensions or lysates to a range of temperatures for a short period (e.g., 3-5 minutes).

    • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

    • Protein Quantification: Collect the supernatant and quantify the amount of soluble CDK9 using a specific antibody via Western blotting or ELISA.

    • Data Analysis: Plot the amount of soluble CDK9 as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.

Protocol 3: CRISPR-Cas9 Mediated Knockout for Target Validation

This protocol provides a workflow for validating that the observed phenotype of this compound is due to its on-target inhibition of CDK9.

  • Objective: To determine if the genetic knockout of CDK9 recapitulates the phenotype observed with this compound treatment.

  • Methodology:

    • gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the CDK9 gene into a Cas9 expression vector.

    • Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the target cell line. Select for successfully transfected cells.

    • Clonal Isolation and Validation: Isolate single-cell clones and expand them. Verify the knockout of the CDK9 gene at the genomic level (sequencing) and protein level (Western blot).

    • Phenotypic Analysis: Compare the phenotype of the CDK9 knockout cells to wild-type cells treated with this compound. If the knockout cells exhibit the same phenotype as the inhibitor-treated cells, it provides strong evidence for on-target activity.

Visualizations

CDK9_Signaling_Pathway cluster_regulation Regulation of P-TEFb cluster_transcription Transcriptional Elongation PTEFb P-TEFb (CDK9/Cyclin T1) HEXIM1_7SK HEXIM1/7SK snRNP (Inactive Complex) PTEFb->HEXIM1_7SK Sequestration RNAPII_paused Paused RNA Polymerase II PTEFb->RNAPII_paused Phosphorylation of Ser2 on CTD DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF Phosphorylation HEXIM1_7SK->PTEFb Release BRD4 BRD4 BRD4->PTEFb Recruitment SEC Super Elongation Complex (SEC) SEC->PTEFb Recruitment RNAPII_elongating Elongating RNA Polymerase II RNAPII_paused->RNAPII_elongating mRNA mRNA transcript RNAPII_elongating->mRNA YK2168 This compound YK2168->PTEFb Inhibition

Caption: Simplified CDK9 signaling pathway and the mechanism of this compound inhibition.

Off_Target_Identification_Workflow start Start: Unexpected Phenotype with this compound dose_response 1. Dose-Response Experiment start->dose_response orthogonal_inhibitor 2. Use Structurally Different CDK9 Inhibitor dose_response->orthogonal_inhibitor crispr_ko 3. CRISPR-Cas9 CDK9 Knockout orthogonal_inhibitor->crispr_ko cetsa 4. Cellular Thermal Shift Assay (CETSA) crispr_ko->cetsa Phenotype Not Recapitulated on_target Conclusion: On-Target Effect crispr_ko->on_target Phenotype Recapitulated kinome_scan 5. Kinome Selectivity Profiling cetsa->kinome_scan cetsa->on_target Target Engagement Confirmed off_target Conclusion: Potential Off-Target Effect kinome_scan->off_target

Caption: Experimental workflow for identifying this compound off-target effects.

References

challenges in long-term YK-2168 treatment in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the selective CDK9 inhibitor, YK-2168, in long-term animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key regulator of transcriptional elongation. By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a downstream reduction in the expression of short-lived anti-apoptotic proteins, such as Mcl-1, and ultimately inducing apoptosis in cancer cells.[1][2]

Q2: What are the reported in vivo efficacy data for this compound in animal models?

A2: In a preclinical study, this compound administered via intravenous (IV) injection at a dose of 10 mg/kg once weekly (QW) for four doses demonstrated significant anti-tumor activity in mouse xenograft models. In the MV4-11 leukemia model, this regimen resulted in a tumor growth inhibition (TGI) of 80%. In the SNU16 gastric cancer model, a TGI of 115% was observed, indicating tumor regression.[1]

Q3: What is a recommended formulation for this compound for in vivo studies?

A3: A suggested formulation for preparing this compound for intravenous administration in animal models involves a multi-component vehicle. A stock solution of this compound in DMSO can be diluted with PEG300, followed by the addition of Tween-80 and finally saline to achieve the desired concentration. For a 5 mg/mL solution, a suggested protocol is to mix 100 μL of a 50 mg/mL DMSO stock with 400 μL of PEG300, then add 50 μL of Tween-80, and finally 450 μL of saline.[3]

Q4: What are the known off-target effects of this compound?

A4: this compound has shown good selectivity for CDK9 over other cyclin-dependent kinases. The IC50 for CDK9 is 7.5 nM, while for CDK1 and CDK2, the IC50 values are significantly higher at 466.4 nM and 361.1 nM, respectively.[1] While this indicates good selectivity, researchers should remain aware of potential off-target effects, especially in long-term studies, as is common with kinase inhibitors.[4]

Q5: What are the potential challenges with long-term intravenous administration in mice?

A5: Long-term intravenous dosing in mice can present several technical challenges. These include maintaining catheter patency, risk of infection, and potential for vessel damage or thrombosis. Careful surgical technique for catheter implantation and diligent catheter maintenance are crucial for the success of long-term studies.[5][6][7] The use of vascular access buttons is an alternative that can improve long-term tolerability.[8]

Troubleshooting Guides

Problem 1: Suboptimal anti-tumor efficacy or lack of response in a new animal model.
Potential Cause Troubleshooting Step
Inadequate Drug Exposure 1. Verify Formulation: Ensure the formulation is prepared correctly and the drug is fully solubilized. Visually inspect for any precipitation. 2. Confirm Dose and Route: Double-check the calculated dose and ensure accurate administration. For IV injections, confirm proper catheter placement. 3. Pharmacokinetic (PK) Analysis: If possible, perform a pilot PK study in the new model to determine if adequate drug concentrations are being achieved and maintained.
Model-Specific Resistance 1. Target Expression: Confirm the expression of CDK9 and downstream targets (e.g., Mcl-1, c-Myc) in your tumor model. 2. Pharmacodynamic (PD) Assessment: Analyze tumor biopsies to confirm target engagement (e.g., reduction in phosphorylated RNA Pol II) after this compound administration.
Drug Stability 1. Formulation Stability: Assess the stability of the prepared formulation over the intended period of use, especially for long-term studies where the formulation might be stored.
Problem 2: Adverse effects observed during long-term treatment.
Potential Cause Troubleshooting Step
On-Target Toxicity 1. Dose Reduction/Schedule Modification: Consider reducing the dose or altering the dosing schedule (e.g., from continuous to intermittent dosing) to manage on-target toxicities.[9] 2. Supportive Care: Implement supportive care measures based on the observed toxicities (e.g., hydration for renal toxicity, dietary changes for gastrointestinal issues).
Off-Target Toxicity 1. Toxicity Profiling: Conduct comprehensive toxicity profiling, including hematology, clinical chemistry, and histopathology of major organs, to identify affected tissues. 2. Dose-Response Assessment: Evaluate if the toxicity is dose-dependent.
Vehicle-Related Toxicity 1. Vehicle Control Group: Ensure a proper vehicle control group is included in the study to differentiate vehicle effects from compound-related toxicity.

Data Summary

Table 1: In Vitro Activity of this compound

Target/Cell LineIC50 (nM)
CDK9 7.5
CDK1 466.4
CDK2 361.1
MV4-11 (Leukemia) 53.4
Karpas422 (Lymphoma) 91.1
SNU16 (Gastric Carcinoma) 88.3
Data sourced from an abstract on the preclinical profile of this compound.[1]

Table 2: In Vivo Efficacy of this compound (10 mg/kg, QW, IV, 4 doses)

Xenograft ModelTumor TypeTumor Growth Inhibition (TGI)
MV4-11 Leukemia80%
SNU16 Gastric Carcinoma115%
Data sourced from an abstract on the preclinical profile of this compound.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intravenous Administration

  • Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO) at a concentration of 50 mg/mL.

  • To prepare a 5 mg/mL dosing solution, take 100 μL of the 50 mg/mL this compound stock solution.

  • Add 400 μL of Polyethylene glycol 300 (PEG300) to the this compound/DMSO solution and mix thoroughly.

  • Add 50 μL of Tween-80 to the mixture and mix until a clear solution is obtained.

  • Add 450 μL of saline to the mixture to bring the final volume to 1 mL.

  • The final concentration of this compound will be 5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • It is recommended to use this formulation promptly after preparation. If continuous dosing for more than two weeks is planned, the stability of this formulation under storage conditions should be evaluated.[3]

Protocol 2: In Vivo Anti-Tumor Efficacy Study in a Xenograft Model

  • Cell Implantation: Subcutaneously implant tumor cells (e.g., SNU16 or MV4-11) into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Dosing: Administer this compound intravenously at the desired dose and schedule (e.g., 10 mg/kg, once weekly). The control group should receive the vehicle.

  • Efficacy Assessment: Measure tumor volume and body weight at regular intervals throughout the study.

  • Pharmacodynamic Analysis (Optional): At the end of the study, or at specified time points, collect tumor tissue for analysis of target modulation (e.g., by western blot for pS2-RNA Pol II CTD and cleaved caspase 3).[1]

Visualizations

CDK9_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PTEFb P-TEFb Complex (CDK9 + Cyclin T1) RNAPolII RNA Polymerase II PTEFb->RNAPolII Phosphorylation pRNAPolII Phosphorylated RNA Polymerase II (Ser2) Transcription Transcriptional Elongation pRNAPolII->Transcription mRNA mRNA (e.g., Mcl-1, c-Myc) Transcription->mRNA Protein Anti-apoptotic Proteins (e.g., Mcl-1) mRNA->Protein Translation CellSurvival Cell Survival Protein->CellSurvival Promotes Apoptosis Apoptosis YK2168 This compound YK2168->PTEFb Inhibition CellSurvival->Apoptosis Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Study cluster_analysis Analysis Formulation This compound Formulation Dosing Dosing (IV, QW) Formulation->Dosing TumorImplant Tumor Cell Implantation TumorGrowth Tumor Growth Monitoring TumorImplant->TumorGrowth Randomization Randomization TumorGrowth->Randomization Randomization->Dosing Efficacy Efficacy Assessment (Tumor Volume, Body Weight) Dosing->Efficacy PD_Analysis Pharmacodynamic Analysis (Optional) Efficacy->PD_Analysis

Caption: Workflow for a typical in vivo efficacy study.

Troubleshooting_Logic cluster_efficacy Efficacy Troubleshooting cluster_toxicity Toxicity Troubleshooting Start Observed Issue Efficacy Suboptimal Efficacy Start->Efficacy Toxicity Adverse Effects Start->Toxicity CheckFormulation Verify Formulation & Dosing Efficacy->CheckFormulation CheckModel Assess Model (Target Expression, PD) Efficacy->CheckModel CheckStability Evaluate Formulation Stability Efficacy->CheckStability ModifyDose Modify Dose/ Schedule Toxicity->ModifyDose ProfileToxicity Profile Toxicity (On-target vs. Off-target) Toxicity->ProfileToxicity VehicleControl Include Vehicle Control Toxicity->VehicleControl

Caption: Troubleshooting logic for common experimental issues.

References

YK-2168 stability in different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YK-2168, a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the stability and successful application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of CDK9.[1][2] CDK9 is a key enzyme involved in the regulation of transcriptional elongation. By inhibiting CDK9, this compound can modulate the expression of various genes, including those critical for cancer cell survival and proliferation.[2] this compound is an azaindole derivative.[1]

Q2: How should this compound be stored to ensure its stability?

To maintain the integrity of this compound, it is crucial to adhere to the recommended storage conditions.

  • Powder: Store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.[3] For short-term storage (days to weeks), 0-4°C is acceptable.[4] The product is stable for a few weeks during standard shipping at ambient temperatures.[4]

  • Stock Solutions: Prepare stock solutions in a suitable solvent, such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[5]

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound.

Stability of this compound Under Different Experimental Conditions

While specific quantitative stability data for this compound under various experimental conditions is limited, the following tables provide general guidance based on the available information and knowledge of similar small molecule inhibitors.

Table 1: Storage and Handling of this compound

ConditionRecommendationRationale
Solid (Powder) Store at -20°C for long-term (up to 3 years) or 4°C for short-term (up to 2 years).[3] Keep in a dry, dark place.[4]To prevent degradation and maintain compound integrity.
Stock Solution (in DMSO) Aliquot and store at -80°C (up to 6 months) or -20°C (up to 1 month).[5] Avoid repeated freeze-thaw cycles.Minimizes degradation from temperature fluctuations and exposure to air and moisture.
Working Dilutions (in aqueous media) Prepare fresh for each experiment and use the same day.[5]Stability in aqueous solutions can be limited, and preparing fresh solutions ensures accurate concentrations.

Table 2: General Stability Considerations for Small Molecule Inhibitors (Inferred for this compound)

ConditionGeneral Stability ProfileRecommendations for this compound Experiments
pH Stability can be pH-dependent. Many kinase inhibitors show pH-dependent solubility.For cell-based assays, the pH of the culture medium (typically ~7.4) is generally suitable. If using other buffer systems, it is advisable to validate the stability of this compound at the specific pH.
Temperature Higher temperatures can accelerate degradation.For cellular assays, incubation at 37°C is standard. For other applications, it is recommended to perform experiments at the lowest feasible temperature and for the shortest necessary duration.
Light Exposure to light, particularly UV, can cause photodegradation of some small molecules.Protect stock solutions and working dilutions from direct light by using amber vials or by wrapping containers in foil.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Western Blot Analysis of CDK9 Inhibition

This protocol outlines the steps to assess the effect of this compound on the phosphorylation of CDK9 substrates, such as the C-terminal domain (CTD) of RNA Polymerase II (pS2-RNA Pol II CTD).[2]

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in multi-well plates to achieve 70-80% confluency at the time of harvest.
  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
  • On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations.
  • Aspirate the old medium and replace it with the medium containing this compound or a vehicle control (DMSO at a final concentration ≤ 0.1%).
  • Incubate the cells for the desired period (e.g., 2, 6, 12, or 24 hours) at 37°C in a CO2 incubator.

2. Cell Lysis:

  • Place culture plates on ice and wash cells twice with ice-cold PBS.
  • Add ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors.
  • Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
  • Incubate on ice for 30 minutes with occasional vortexing.
  • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
  • Transfer the supernatant to a new pre-chilled tube.

3. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA assay.
  • Add 4x Laemmli buffer to the lysates, boil at 95-100°C for 5-10 minutes.

4. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
  • Transfer proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate with a primary antibody against the target protein (e.g., Phospho-RNA Pol II CTD Ser2) overnight at 4°C.
  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detect the signal using an ECL substrate and an imaging system.

Cell Viability Assay

This protocol describes how to measure the effect of this compound on cell proliferation and viability using a reagent such as MTT or WST-8.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in cell culture medium.
  • Remove the old medium and add the medium containing various concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

3. Incubation:

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

4. Viability Measurement:

  • Add the viability reagent (e.g., MTT or WST-8) to each well according to the manufacturer's instructions.
  • Incubate for the recommended time to allow for color development.
  • Measure the absorbance at the appropriate wavelength using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the data to determine the IC50 value of this compound.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results between experiments.

  • Possible Cause: Degradation of this compound.

    • Solution: Ensure proper storage of the solid compound and stock solutions as recommended. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Prepare fresh working dilutions for each experiment.

  • Possible Cause: Variability in cell culture conditions.

    • Solution: Maintain consistent cell passage numbers, seeding densities, and media formulations between experiments. Regularly check for mycoplasma contamination.

Issue 2: No observable effect of this compound in a cellular assay.

  • Possible Cause: Suboptimal concentration or incubation time.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line and assay.

  • Possible Cause: Low sensitivity of the cell line to CDK9 inhibition.

    • Solution: Confirm that the target pathway is active and essential in your cell line of interest. Consider using a positive control cell line known to be sensitive to CDK9 inhibitors.

  • Possible Cause: Compound precipitation in the culture medium.

    • Solution: Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider reducing the final concentration or using a different formulation approach if applicable.

Issue 3: High background or weak signal in Western blot analysis.

  • Possible Cause: Inefficient inhibition of phosphatases during cell lysis.

    • Solution: Ensure that a fresh and potent cocktail of phosphatase inhibitors is added to the lysis buffer immediately before use. Keep samples on ice at all times during preparation.

  • Possible Cause: Poor antibody performance.

    • Solution: Use a primary antibody that is validated for Western blotting and specific for the phosphorylated form of the target protein. Optimize the antibody dilution.

Visualizing Experimental Workflows and Signaling Pathways

CDK9 Signaling Pathway and this compound Inhibition

CDK9_Pathway cluster_0 Transcription Elongation Control cluster_1 CDK9 Regulation RNA_Pol_II RNA Polymerase II Transcription_Elongation Transcription Elongation RNA_Pol_II->Transcription_Elongation Proceeds to DSIF_NELF DSIF/NELF DSIF_NELF->RNA_Pol_II Pauses CDK9_CyclinT CDK9/Cyclin T1 (P-TEFb) CDK9_CyclinT->RNA_Pol_II Phosphorylates Ser2 of CTD CDK9_CyclinT->DSIF_NELF Phosphorylates YK2168 This compound YK2168->CDK9_CyclinT Inhibits

Caption: Mechanism of this compound action on the CDK9 signaling pathway.

Experimental Workflow for Assessing this compound Stability

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis Prepare_YK2168 Prepare this compound solution in relevant buffer/medium Time_0_Sample Take T=0 sample Prepare_YK2168->Time_0_Sample Incubate Incubate under experimental conditions (e.g., 37°C, light/dark) Time_0_Sample->Incubate Time_X_Samples Take samples at various time points Incubate->Time_X_Samples Analyze_Samples Analyze this compound concentration (e.g., by LC-MS) Time_X_Samples->Analyze_Samples Plot_Data Plot % remaining vs. time Analyze_Samples->Plot_Data

Caption: Workflow for determining the stability of this compound.

References

how to address poor bioavailability of YK-2168

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YK-2168. The following information is designed to address common challenges encountered during experimental procedures, with a focus on its poor bioavailability.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing low or inconsistent efficacy of this compound in our oral administration studies. What could be the underlying cause?

A1: Low and variable efficacy following oral administration is often linked to poor bioavailability. This compound, like many kinase inhibitors, is a lipophilic molecule with low aqueous solubility, which can significantly limit its absorption from the gastrointestinal (GI) tract. Preclinical studies have primarily utilized intravenous (IV) administration to bypass this issue, suggesting that poor oral bioavailability is an inherent challenge with this compound.[1][2][3]

Troubleshooting Steps:

  • Confirm Compound Integrity: Ensure the purity and stability of your this compound stock.

  • Evaluate Formulation Strategy: The formulation is critical for oral delivery of poorly soluble compounds. A simple aqueous suspension is unlikely to be effective.

  • Consider Alternative Administration Routes: For initial efficacy and proof-of-concept studies, parenteral routes such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration can provide more consistent results by ensuring the compound reaches systemic circulation.[4]

Q2: Our this compound formulation for in vivo studies appears cloudy or precipitates over time. How can we improve its solubility and stability?

A2: Precipitation is a clear indicator of poor solubility in the chosen vehicle. This compound is highly soluble in DMSO, but this solvent can be toxic at high concentrations in vivo and the compound may precipitate upon contact with aqueous physiological fluids.[5] To maintain solubility and stability in an aqueous environment, a multi-component formulation is often necessary.

Formulation Optimization Strategies:

Several strategies can be employed to enhance the solubility and stability of this compound for in vivo experiments. The choice of formulation will depend on the intended administration route and the required dose.

Formulation StrategyDescriptionKey Excipients
Co-solvent Systems A mixture of a primary solvent (like DMSO) with water-miscible co-solvents to increase the overall solvent capacity for the drug.DMSO, PEG300, PEG400, Propylene Glycol
Surfactant-based Systems Surfactants are used to form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous media.Tween-80, Polysorbate 20, Cremophor EL
Lipid-based Formulations Lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized state.[3][6][7]Corn oil, Capryol 90, Labrasol
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[2][3]Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Below is a diagram illustrating the decision-making process for selecting a suitable formulation strategy.

Formulation_Strategy_Decision_Tree start Start: Poor this compound Bioavailability solubility_check Assess Required Dose & Route start->solubility_check oral Oral Administration solubility_check->oral Oral parenteral Parenteral (IV, IP, SC) solubility_check->parenteral Parenteral lipid_based Lipid-Based Formulation (SEDDS) oral->lipid_based cyclodextrin Cyclodextrin Complexation oral->cyclodextrin cosolvent Co-solvent/Surfactant System parenteral->cosolvent end Optimized Formulation cosolvent->end lipid_based->end cyclodextrin->end Co_solvent_Formulation_Workflow start Start: Weigh this compound dissolve_dmso Dissolve in DMSO (Vortex/Sonicate) start->dissolve_dmso add_peg300 Add PEG300 dissolve_dmso->add_peg300 mix1 Vortex until Homogenous add_peg300->mix1 add_tween80 Add Tween-80 mix1->add_tween80 mix2 Vortex until Homogenous add_tween80->mix2 add_saline Slowly add Saline (while vortexing) mix2->add_saline final_solution Final Clear Solution add_saline->final_solution Lipid_Formulation_Pathway start This compound in Lipid Formulation (e.g., SEDDS) oral_admin Oral Administration start->oral_admin emulsification Emulsification in GI Tract oral_admin->emulsification Contact with GI fluids micelle_formation Micelle Formation emulsification->micelle_formation absorption Absorption by Enterocytes micelle_formation->absorption Increased surface area systemic_circulation Enters Systemic Circulation absorption->systemic_circulation Enhanced Bioavailability

References

refining experimental protocols for YK-2168 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for refining experimental protocols involving YK-2168, a selective CDK9 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key transcriptional regulator, and its inhibition by this compound leads to the downregulation of short-lived anti-apoptotic proteins, ultimately inducing apoptosis in cancer cells.

Q2: What are the key downstream targets of this compound for pharmacodynamic analysis?

A2: Key pharmacodynamic biomarkers for this compound activity include the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at serine 2 (pS2-RNA Pol II CTD) and the levels of cleaved caspase-3, an indicator of apoptosis.

Q3: In which cancer cell lines has this compound shown anti-proliferative activity?

A3: this compound has demonstrated anti-proliferative effects in various cancer cell lines, including the leukemia cell line MV4-11, the lymphoma cell line Karpas422, and the gastric carcinoma cell line SNU16.

Q4: How should this compound be prepared for in vitro and in vivo experiments?

A4: For in vitro studies, this compound can be dissolved in DMSO to create a stock solution. For in vivo administration, a common formulation involves dissolving the compound in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline. It is crucial to ensure the solution is clear before administration. Stock solutions are typically stored at -20°C for short-term and -80°C for long-term use to prevent degradation from freeze-thaw cycles.[1]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypeIC50 (nM)
MV4-11Leukemia53.4
Karpas422Lymphoma91.1
SNU16Gastric Carcinoma88.3

Table 2: In Vivo Antitumor Activity of this compound

Xenograft ModelDoseAdministrationTumor Growth Inhibition (TGI)
MV4-11 CDX10 mg/kgQW (IV, 4 doses)80%
SNU16 CDX10 mg/kgQW (IV)115% (regression)

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MV4-11, Karpas422, SNU16) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis for Pharmacodynamic Markers

Objective: To assess the effect of this compound on the expression of downstream targets.

Methodology:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pS2-RNA Pol II CTD and cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

Objective: To evaluate the antitumor efficacy of this compound in a mouse model.

Methodology:

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., MV4-11 or SNU16) into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

  • Drug Administration: Randomize mice into treatment and vehicle control groups. Administer this compound intravenously (e.g., 10 mg/kg, once weekly).

  • Tumor Measurement: Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot).

Troubleshooting Guides

In Vitro Cell Viability Assays
IssuePossible CauseSuggested Solution
Inconsistent IC50 values Cell passage number variability.Use cells within a consistent and low passage number range.
Inaccurate pipetting.Ensure proper mixing of cell suspension and drug dilutions. Use calibrated pipettes.
Edge effects in 96-well plates.Avoid using the outer wells of the plate or fill them with sterile PBS.
Low signal or high background Suboptimal cell seeding density.Optimize the initial cell number to ensure they are in the logarithmic growth phase during the assay.
Contamination.Regularly check cell cultures for contamination.
Western Blot Analysis
IssuePossible CauseSuggested Solution
No or weak signal for target proteins Insufficient protein loading.Increase the amount of protein loaded onto the gel.
Ineffective antibody.Use a validated antibody at the recommended dilution. Optimize incubation time and temperature.
Poor protein transfer.Confirm successful transfer using Ponceau S staining.
High background Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).
Antibody concentration too high.Titrate the primary and secondary antibody concentrations.
Inadequate washing.Increase the number and duration of wash steps.
In Vivo Xenograft Studies
IssuePossible CauseSuggested Solution
Poor tumor take rate Low cell viability.Use cells in the logarithmic growth phase and handle them gently during injection.
Suboptimal injection site.Ensure subcutaneous injection and consider using Matrigel to support initial tumor growth.
High variability in tumor growth Inconsistent cell number injection.Ensure a homogenous cell suspension and accurate cell counting before injection.
Animal health issues.Monitor animal health closely and ensure proper housing and handling.
Drug formulation issues Precipitation of this compound.Prepare the formulation fresh before each use and ensure complete dissolution.

Visualizations

YK2168_Signaling_Pathway cluster_0 Cell Nucleus YK2168 This compound CDK9_CyclinT CDK9/Cyclin T1 (P-TEFb) YK2168->CDK9_CyclinT Inhibition RNAPolII RNA Polymerase II CDK9_CyclinT->RNAPolII Phosphorylates p_RNAPolII Phosphorylated RNA Pol II (Ser2) Transcription_Elongation Transcriptional Elongation p_RNAPolII->Transcription_Elongation Promotes Anti_apoptotic_Proteins Anti-apoptotic Proteins (e.g., Mcl-1, c-Myc) Transcription_Elongation->Anti_apoptotic_Proteins Leads to synthesis of Apoptosis Apoptosis Anti_apoptotic_Proteins->Apoptosis Inhibits

Caption: this compound inhibits CDK9, preventing RNA Pol II phosphorylation and leading to apoptosis.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture 1. Cell Culture (MV4-11, SNU16, etc.) Proliferation_Assay 2. Proliferation Assay (IC50 Determination) Cell_Culture->Proliferation_Assay Western_Blot_vitro 3. Western Blot (pS2-RNA Pol II, Cleaved Caspase-3) Cell_Culture->Western_Blot_vitro Xenograft_Model 4. Xenograft Model Establishment Proliferation_Assay->Xenograft_Model Proceed if potent PD_Analysis 7. Pharmacodynamic Analysis (Tumor Lysates) Western_Blot_vitro->PD_Analysis Confirms mechanism Drug_Administration 5. This compound Administration (IV) Xenograft_Model->Drug_Administration Tumor_Monitoring 6. Tumor Growth Monitoring Drug_Administration->Tumor_Monitoring Tumor_Monitoring->PD_Analysis

Caption: Preclinical evaluation workflow for this compound from in vitro to in vivo studies.

References

mitigating batch-to-batch variability of YK-2168

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YK-2168, a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating batch-to-batch variability and to offer troubleshooting support for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key regulator of transcriptional elongation. In complex with its regulatory subunit, Cyclin T1, it forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), leading to the release of paused RNAPII and productive transcription elongation. In many cancers, there is a dependency on the continuous transcription of short-lived anti-apoptotic proteins for survival. By inhibiting CDK9, this compound prevents the phosphorylation of the RNAPII CTD, leading to a global transcriptional repression, particularly of genes with short half-lives, such as key oncogenes and anti-apoptotic proteins. This ultimately induces apoptosis in cancer cells.

Q2: What are the potential sources of batch-to-batch variability with this compound?

A2: Batch-to-batch variability of small molecule inhibitors like this compound can arise from several factors during synthesis and handling. These include:

  • Purity: Differences in the percentage of the active compound versus impurities.

  • Impurity Profile: Variation in the identity and quantity of residual solvents, starting materials, or by-products from the synthesis.

  • Solubility: Physical form (e.g., crystalline vs. amorphous) can affect solubility and dissolution rate.

  • Degradation: Improper storage or handling can lead to degradation of the compound.

Q3: How should I properly store and handle this compound to ensure its stability?

A3: To maintain the integrity of this compound, it is crucial to follow proper storage and handling procedures. For long-term storage, solid this compound should be stored at -20°C or -80°C, protected from light and moisture. Stock solutions, typically prepared in a solvent like DMSO, should also be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Troubleshooting Guides

This section provides troubleshooting for specific issues that may be encountered during experiments with this compound.

Issue 1: Inconsistent IC50 values in cell-based assays between different batches of this compound.
  • Possible Cause 1: Variation in Compound Purity or Concentration.

    • Troubleshooting Step: Verify the purity and concentration of each batch of this compound. If in-house analytical capabilities are not available, request the Certificate of Analysis (CoA) from the supplier for each batch and compare the purity data.

    • Recommended Action: If a significant discrepancy in purity is observed, adjust the weighing of the compound to normalize the concentration of the active ingredient for your experiments.

  • Possible Cause 2: Differences in Compound Solubility.

    • Troubleshooting Step: Ensure that this compound is fully dissolved in the solvent before preparing serial dilutions. Visually inspect the stock solution for any precipitate.

    • Recommended Action: If solubility is an issue, gentle warming or sonication may be used. However, be cautious as this may degrade the compound. It is also advisable to prepare fresh dilutions for each experiment.

  • Possible Cause 3: Experimental Variability.

    • Troubleshooting Step: Review your experimental protocol for consistency. Factors such as cell passage number, seeding density, and incubation times can significantly impact results.

    • Recommended Action: Standardize your cell culture and assay procedures. Ensure that cells are healthy and in the exponential growth phase. Use a consistent cell passage number for all experiments.

Issue 2: Higher than expected cell death in control (vehicle-treated) groups.
  • Possible Cause 1: Solvent Toxicity.

    • Troubleshooting Step: High concentrations of solvents like DMSO can be toxic to cells.

    • Recommended Action: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, and ideally below 0.1%. Run a vehicle-only control to assess its effect on cell viability.

  • Possible Cause 2: Contamination.

    • Troubleshooting Step: Microbial contamination in cell cultures or reagents can cause cell death.

    • Recommended Action: Regularly test your cell lines for mycoplasma contamination. Use sterile techniques for all cell culture and experimental procedures.

Issue 3: Lack of expected biological effect after treatment with this compound.
  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Step: this compound may have degraded due to improper storage or handling.

    • Recommended Action: Prepare a fresh stock solution from a new aliquot of the solid compound. For long-term experiments, consider replenishing the media with fresh this compound at regular intervals.

  • Possible Cause 2: Cell Line Insensitivity.

    • Troubleshooting Step: The chosen cell line may not be sensitive to CDK9 inhibition.

    • Recommended Action: Confirm that your cell line of interest is dependent on the CDK9 pathway for survival. You can test a positive control cell line known to be sensitive to CDK9 inhibitors.

Data Presentation

Table 1: Example Certificate of Analysis for Two Batches of this compound

ParameterBatch ABatch BAcceptance CriteriaAnalytical Method
Appearance White to off-white solidWhite to off-white solidWhite to off-white solidVisual Inspection
Identity (¹H NMR) Conforms to structureConforms to structureConforms to reference¹H NMR Spectroscopy
Purity (HPLC) 99.5%98.2%≥ 98.0%High-Performance Liquid Chromatography
Largest Impurity 0.2%0.8%≤ 0.5%High-Performance Liquid Chromatography
Residual Solvents <0.1%<0.1%As per ICH guidelinesGas Chromatography
Water Content (KF) 0.3%0.4%≤ 0.5%Karl Fischer Titration

Table 2: Illustrative IC50 Values for Two Batches of this compound in a Cancer Cell Line

BatchPurity (from CoA)Measured IC50 (nM)
Batch A 99.5%55.2
Batch B 98.2%68.7

Experimental Protocols

Protocol 1: Quality Control of this compound by HPLC

Objective: To verify the purity of a new batch of this compound against a reference standard.

Materials:

  • This compound (new batch and reference standard)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with a C18 column

Method:

  • Prepare a stock solution of the this compound reference standard and the new batch at 1 mg/mL in DMSO.

  • Prepare the mobile phase: Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Set up the HPLC method with a suitable gradient (e.g., 5% to 95% Mobile Phase B over 20 minutes).

  • Inject 10 µL of the reference standard and the new batch solution.

  • Analyze the chromatograms. The purity of the new batch is determined by the area of the main peak relative to the total peak area. Compare the retention time of the main peak to the reference standard.

Protocol 2: Cell Viability Assay

Objective: To determine the IC50 of this compound in a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Method:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be constant across all wells.

  • Remove the medium from the cells and add the this compound dilutions. Include a vehicle-only control.

  • Incubate the plate for the desired time (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the cell viability against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

Visualizations

CDK9_Signaling_Pathway cluster_transcription Transcription Regulation cluster_inhibition Inhibition by this compound CDK9 CDK9 PTEFb P-TEFb Complex CDK9->PTEFb CyclinT1 Cyclin T1 CyclinT1->PTEFb RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation of CTD pRNAPII Phosphorylated RNAPII (Elongation Competent) RNAPII->pRNAPII mRNA mRNA (e.g., c-Myc, Mcl-1) pRNAPII->mRNA Transcriptional Elongation DNA DNA DNA->RNAPII Apoptosis Apoptosis mRNA->Apoptosis Repression leads to YK2168 This compound YK2168->PTEFb

Caption: CDK9 signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_QC Batch Quality Control cluster_Experiment Cell-Based Assay Batch_Receipt Receive New Batch of this compound CoA_Review Review Certificate of Analysis Batch_Receipt->CoA_Review Analytical_Validation Perform In-house QC (e.g., HPLC, LC-MS) CoA_Review->Analytical_Validation Stock_Prep Prepare Aliquoted Stock Solution Analytical_Validation->Stock_Prep Treatment Treatment with This compound Dilutions Stock_Prep->Treatment Cell_Culture Standardized Cell Culture Seeding Cell Seeding in 96-well Plate Cell_Culture->Seeding Seeding->Treatment Incubation Incubate (e.g., 72h) Treatment->Incubation Readout Cell Viability Readout Incubation->Readout Data_Analysis IC50 Calculation Readout->Data_Analysis

Caption: A standardized workflow for using this compound in cell-based assays.

Troubleshooting_Logic cluster_Compound Compound-Related Issues cluster_Assay Assay-Related Issues Problem { Inconsistent Results | e.g., variable IC50} Purity Batch Purity Variation Check CoA/HPLC Problem:p->Purity Solubility Incomplete Dissolution Visually Inspect Stock Problem:p->Solubility Stability Degradation Use Fresh Aliquots Problem:p->Stability Cells Cell Health/Passage Standardize Culture Problem:p->Cells Technique Pipetting/Seeding Errors Calibrate Pipettes Problem:p->Technique Controls Inappropriate Controls Include +/- Controls Problem:p->Controls

Caption: A logical troubleshooting guide for inconsistent experimental results.

References

Validation & Comparative

A Comparative Analysis of the Selectivity of CDK9 Inhibitors: YK-2168 vs. AZD4573

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity profiles of two prominent Cyclin-dependent kinase 9 (CDK9) inhibitors, YK-2168 and AZD4573. This analysis is supported by available preclinical data to inform target validation and candidate selection efforts.

Both this compound and AZD4573 are potent inhibitors of CDK9, a key regulator of transcriptional elongation, making it an attractive target in oncology.[1][2] A critical attribute for any kinase inhibitor is its selectivity, as off-target effects can lead to unforeseen toxicities and a narrow therapeutic window. This guide summarizes the quantitative selectivity data for both compounds and outlines the experimental methodologies used to determine these profiles.

Quantitative Selectivity Profile

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound and AZD4573 against CDK9 and other cyclin-dependent kinases. Lower IC50 values indicate higher potency. The selectivity of an inhibitor is often expressed as a ratio of its IC50 against off-target kinases to its IC50 against the primary target (CDK9 in this case).

TargetThis compound IC50 (nM)AZD4573 IC50 (nM)
CDK9 7.5 [3]<3 - <4 [3][4][5][6][7]
CDK1466.4[3]117[8]
CDK2361.1[3]52[8]
CDK3Not Reported23[8]
CDK4Not Reported499[8]
CDK5Not Reported1270[8]
CDK6Not Reported363[8]
CDK7Not Reported1370[8]
CDK12Not Reported8070[8]

Note: Data is compiled from multiple sources. Direct head-to-head comparisons across a comprehensive kinase panel under identical assay conditions may not be publicly available.

Based on the available data, this compound demonstrates good selectivity for CDK9 over CDK1 and CDK2.[3] AZD4573 is reported to be a highly potent and selective CDK9 inhibitor, with greater than 10-fold selectivity against all other CDKs and kinases tested in biochemical assays.[4][5] One study reports that this compound exhibits improved CDK9 selectivity over AZD4573.[1][7]

Experimental Protocols

The determination of inhibitor selectivity is crucial for preclinical drug development. The data presented in this guide were likely generated using well-established biochemical assays. While the exact, detailed protocols for the characterization of this compound and AZD4573 are proprietary, the following represents a generalized methodology for two common types of kinase selectivity assays.

FRET-Based Biochemical Kinase Assay

Fluorescence Resonance Energy Transfer (FRET) assays are a common method for determining the potency of kinase inhibitors.

Objective: To measure the IC50 of an inhibitor against a specific kinase.

Principle: This assay measures the phosphorylation of a substrate by a kinase. The substrate and a phosphorylation-specific antibody are labeled with a FRET donor and acceptor pair. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor will block phosphorylation, leading to a decrease in the FRET signal.

Generalized Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer containing a buffer (e.g., HEPES), MgCl2, and a reducing agent (e.g., DTT).

    • Dilute the kinase to the desired concentration in the reaction buffer.

    • Prepare a solution of the substrate and ATP in the reaction buffer.

    • Prepare serial dilutions of the inhibitor in DMSO, followed by a further dilution in the reaction buffer.

  • Assay Procedure:

    • Add the inhibitor dilutions to the wells of a microplate.

    • Add the kinase solution to the wells and incubate to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the substrate/ATP solution.

    • Incubate the plate at room temperature to allow the phosphorylation reaction to proceed.

    • Stop the reaction by adding a solution containing EDTA and the FRET-labeled antibody.

    • Incubate to allow the antibody to bind to the phosphorylated substrate.

  • Data Acquisition and Analysis:

    • Read the plate on a microplate reader capable of detecting the FRET signal.

    • The data is then plotted as the percentage of inhibition versus the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a four-parameter logistic equation.

KINOMEscan™ Selectivity Profiling

The KINOMEscan™ platform is a widely used competition binding assay to determine the selectivity of a compound against a large panel of kinases.

Objective: To determine the dissociation constant (Kd) of an inhibitor for a broad range of kinases, thus revealing its selectivity profile.

Principle: The test compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag. If the test compound binds to a kinase, it will prevent that kinase from binding to the immobilized ligand, resulting in a lower signal.

Generalized Protocol:

  • Compound Preparation: The test compound is typically prepared at a concentration significantly higher than its expected Kd.

  • Binding Assay: The compound is incubated with the kinase panel in the presence of the immobilized ligand.

  • Quantification: After an incubation period to allow for binding equilibrium, the unbound kinases are washed away. The amount of kinase bound to the immobilized ligand is quantified by qPCR.

  • Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control. A lower percentage indicates a stronger interaction between the compound and the kinase. These values can be used to calculate Kd values and generate a "residence time" plot to visualize selectivity.

Visualizing the Mechanism and Workflow

To further illustrate the context of this comparison, the following diagrams depict the relevant signaling pathway and a typical experimental workflow.

CDK9_Signaling_Pathway cluster_transcription Transcriptional Regulation cluster_inhibition Inhibitor Action PTEFb P-TEFb Complex CDK9 CDK9 CyclinT Cyclin T RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates Ser2 of CTD DSIF_NELF DSIF/NELF (Negative Elongation Factors) CDK9->DSIF_NELF Phosphorylates Elongation Transcriptional Elongation RNAPII->Elongation Release from pausing DSIF_NELF->RNAPII Pause Anti_apoptotic Anti-apoptotic Proteins (e.g., Mcl-1) Elongation->Anti_apoptotic Apoptosis Apoptosis Anti_apoptotic->Apoptosis Suppression leads to YK2168 This compound YK2168->CDK9 Inhibits AZD4573 AZD4573 AZD4573->CDK9 Inhibits

Caption: Simplified signaling pathway of CDK9 in transcriptional regulation and its inhibition.

Kinase_Selectivity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound or AZD4573) Incubation Incubate Compound with Kinase Panel Compound->Incubation Kinase_Panel Panel of Kinases (including CDK9 and off-targets) Kinase_Panel->Incubation Assay_Reagents Assay Reagents (ATP, Substrate, Buffer, etc.) Reaction Initiate Kinase Reaction Assay_Reagents->Reaction Incubation->Reaction Detection Detect Kinase Activity (e.g., FRET, Luminescence) Reaction->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition IC50_Curve Generate IC50 Curves Data_Acquisition->IC50_Curve Selectivity_Profile Determine Selectivity Profile IC50_Curve->Selectivity_Profile

Caption: General experimental workflow for determining kinase inhibitor selectivity.

References

Validating YK-2168: A Comparative Guide to On-Target Effects of CDK9 Inhibitors in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of YK-2168, a novel and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with other prominent CDK9 inhibitors. The on-target effects of these compounds in cancer cells are evaluated through a detailed analysis of their biochemical potency, cellular activity, and in vivo anti-tumor efficacy. Experimental data is presented in a clear, comparative format to facilitate objective assessment. Detailed experimental protocols and illustrative diagrams of the underlying signaling pathways and workflows are also provided to support further research and development in this critical area of oncology.

Comparative Analysis of CDK9 Inhibitors

The following tables summarize the key performance indicators of this compound and a selection of alternative CDK9 inhibitors, providing a quantitative basis for comparison.

Table 1: Biochemical and Cellular Potency of CDK9 Inhibitors
CompoundTargetBiochemical IC50 (nM)Cell LineCellular IC50 (nM)
This compound CDK9 7.5 [1]MV4-11 (Leukemia) 53.4 [1]
CDK1466.4[1]Karpas422 (Lymphoma)91.1[1]
CDK2361.1[1]SNU16 (Gastric Carcinoma)88.3[1]
BAY1251152 (Enitociclib) CDK93[2]MOLM13 (Leukemia)29[2][3]
CDK2360[2]
AZD4573 CDK9<3[4]Hematological Cancers (median)11 (GI50)[4]
Other CDKs>10-fold selectivity[4]Solid Tumors (median)>30,000 (GI50)[4]
VIP152 CDK9Potent (10-fold > others)[5]CLL Cell LinesNot specified
MC180295 CDK9-Cyclin T15[6]46 cell lines (median)171[7][8]
CDK1-Cyclin B138[6]
CDK2-Cyclin A233[6]
Flavopiridol CDK9Potent[9]Various~100[10]
CDK1, 2, 4, 6, 7Potent[11]
Table 2: In Vivo Anti-Tumor Efficacy of CDK9 Inhibitors
CompoundDose & ScheduleXenograft ModelTumor Growth Inhibition (TGI) / Outcome
This compound 10 mpk QW (IV)MV4-11 CDX80% TGI[1]
10 mpk QW (IV)SNU16 CDX115% TGI (regression)[1]
BAY1251152 (Enitociclib) 10 mpk QW (IV)MV4-11 CDX65% TGI[1]
Not specifiedMOLM13 CDXExcellent efficacy[2]
AZD4573 Not specifiedMM, AML, NHL xenograftsDurable regressions[4]
VIP152 Not specifiedCLL-like cells in miceReduced disease burden, improved survival[12]
MC180295 20 mg/kg i.p. qodSW48 xenograftSignificant anti-tumor activity[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

Cell Viability Assay

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of a CDK9 inhibitor on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MV4-11, Karpas422, SNU16)

  • Complete cell culture medium

  • CDK9 inhibitor (e.g., this compound)

  • Vehicle control (e.g., DMSO)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the CDK9 inhibitor in complete culture medium. Add 100 µL of the diluted compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viable cells against the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Western Blot Analysis for On-Target Effects

This protocol describes the detection of downstream target modulation following CDK9 inhibitor treatment.

Materials:

  • Cancer cell lines

  • CDK9 inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membranes and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-phospho-RNA Polymerase II (Ser2), anti-MCL-1, anti-c-MYC, anti-cleaved caspase-3, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the CDK9 inhibitor at various concentrations and time points. Harvest the cells and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

In Vivo Xenograft Tumor Model

This protocol details the evaluation of a CDK9 inhibitor's anti-tumor efficacy in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or SCID)

  • Cancer cell line (e.g., MV4-11, SNU16)

  • Matrigel (optional)

  • CDK9 inhibitor and vehicle control

  • Calipers

  • Sterile saline and syringes

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of saline, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the CDK9 inhibitor or vehicle control according to the specified dose and schedule (e.g., intravenous injection).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group at a specific time / mean tumor volume of control group at the same time)] x 100.

Visualizing Molecular Pathways and Experimental Processes

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key biological and experimental concepts.

CDK9_Signaling_Pathway cluster_transcription Transcription Regulation cluster_ptefb P-TEFb Complex cluster_inhibitor Inhibitor Action cluster_downstream Downstream Effects RNA Pol II RNA Pol II Promoter Promoter RNA Pol II->Promoter Binds Gene Gene RNA Pol II->Gene Paused mRNA mRNA Gene->mRNA Transcription Elongation MCL1 Mcl-1 mRNA->MCL1 Translation cMYC c-Myc mRNA->cMYC Translation CDK9 CDK9 CDK9->RNA Pol II Phosphorylates Ser2 CyclinT1 CyclinT1 CDK9->CyclinT1 Forms Complex YK2168 This compound YK2168->CDK9 Inhibits Apoptosis Apoptosis MCL1->Apoptosis Inhibits cMYC->Apoptosis Promotes

Caption: CDK9 signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Efficacy cluster_data Data Analysis & Comparison Cell_Culture Cancer Cell Culture (e.g., MV4-11) Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (IC50 Determination) Treatment->Viability_Assay Western_Blot Western Blot (Target Modulation) Treatment->Western_Blot Xenograft Establish Xenograft Model (e.g., SNU16 in mice) Viability_Assay->Xenograft Promising Results Western_Blot->Xenograft Tumor_Growth Monitor Tumor Growth Xenograft->Tumor_Growth Dosing Administer this compound (e.g., 10 mpk IV) Tumor_Growth->Dosing Efficacy_Analysis Tumor Growth Inhibition (TGI) & Biomarker Analysis Dosing->Efficacy_Analysis Comparative_Analysis Compare with Alternatives Efficacy_Analysis->Comparative_Analysis

Caption: Experimental workflow for validating the on-target effects of this compound.

References

YK-2168: A Head-to-Head Comparison with Other CDK9 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology due to its central role in regulating transcriptional elongation of genes frequently overexpressed in cancer, including key anti-apoptotic proteins and oncogenes.[1] YK-2168 is a novel, selective CDK9 inhibitor currently in clinical development.[2][3] This guide provides an objective, data-driven comparison of this compound with other prominent CDK9 inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.

The CDK9 Signaling Pathway and Mechanism of Inhibition

CDK9, in partnership with its regulatory cyclin T1 subunit, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), releasing it from a paused state and enabling productive transcriptional elongation. CDK9 inhibitors, including this compound, are ATP-competitive molecules that bind to the kinase's active site, preventing the phosphorylation of RNAPII and other substrates. This leads to the downregulation of short-lived mRNAs of key survival proteins like Mcl-1 and c-Myc, ultimately inducing apoptosis in cancer cells.

Caption: Simplified CDK9 signaling pathway and the mechanism of inhibition by this compound.

Comparative Efficacy of CDK9 Inhibitors: Biochemical Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the biochemical IC50 values for this compound and a selection of other CDK9 inhibitors against the CDK9/Cyclin T1 complex. It is important to exercise caution when directly comparing IC50 values across different studies due to potential variations in experimental conditions.

InhibitorCDK9 IC50 (nM)Other CDK IC50 (nM)Reference
This compound 7.5 CDK1 (466.4), CDK2 (361.1)[4]
AZD45733>10-fold selectivity over other CDKs[2]
BAY-12511524>50-fold selectivity over other CDKs[2]
Atuveciclib (BAY-1143572)13 (low ATP)>50-fold selectivity over other CDKs[5]
Flavopiridol (Alvocidib)11CDK2 (282), CDK4 (132), CDK7 (514)[2]
Dinaciclib4CDK1 (1), CDK2 (1), CDK5 (1)[2]
SNS-0324CDK2, CDK7[2]
Fadraciclib (CYC065)26CDK2 (5)[5]
KB-07426>100-fold selectivity over cell-cycle CDKs[5]
JSH-1501~300-10,000-fold selectivity over other CDKs[5]

Cellular Anti-Proliferative Activity

The following table presents the anti-proliferative activity (IC50) of this compound and other CDK9 inhibitors in various cancer cell lines.

InhibitorCell LineCancer TypeIC50 (nM)Reference
This compound MV4-11 Leukemia 53.4 [4]
Karpas422 Lymphoma 91.1 [4]
SNU16 Gastric Carcinoma 88.3 [4]
AZD4573VariousHematological MalignanciesPotent anti-proliferative activity[6]
BAY-1251152VariousLeukemiaPotent anti-proliferative activity[2]
NVP-2MOLT4Leukemia9[7]
SNS-032MOLT4Leukemia173[7]

In Vivo Antitumor Activity: this compound vs. BAY1251152

In preclinical xenograft models, this compound has demonstrated potent antitumor activity. A head-to-head comparison with BAY1251152 revealed the following:

  • MV4-11 Leukemia CDX Model: this compound administered at 10 mg/kg weekly (IV, 4 doses) resulted in a tumor growth inhibition (TGI) of 80%, compared to 65% for BAY1251152 at the same dose and schedule.[4]

  • SNU16 Gastric Carcinoma CDX Model: this compound at 10 mg/kg weekly showed regressive antitumor activity with a TGI of 115%, while BAY1251152 led to complete tumor growth inhibition (TGI = 100%).[4]

These results suggest that this compound has promising in vivo efficacy, comparable or superior to other selective CDK9 inhibitors in certain models.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical Kinase Activity Assay

This assay determines the in vitro inhibitory activity of a compound against the purified CDK9/Cyclin T1 enzyme.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare serial dilutions of inhibitor (e.g., this compound) D Add inhibitor, enzyme, and substrate/ATP mix to plate A->D B Prepare CDK9/Cyclin T1 enzyme solution B->D C Prepare substrate (e.g., peptide) and ATP mix C->D E Incubate at room temperature (e.g., 60 minutes) D->E F Add detection reagent (e.g., ADP-Glo™) E->F G Measure luminescence F->G

Caption: General workflow for a CDK9 biochemical kinase activity assay.

Materials:

  • Recombinant human CDK9/Cyclin T1

  • Kinase substrate (e.g., Cdk7/9tide)

  • ATP

  • Kinase assay buffer

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase assay buffer.

  • Add the diluted inhibitor, CDK9/Cyclin T1 enzyme, and a mixture of the substrate and ATP to the wells of a 384-well plate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Stop the reaction and detect the amount of ADP produced using a luminescence-based method like the ADP-Glo™ assay. The luminescent signal is proportional to the kinase activity.

  • Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.

Materials:

  • Cancer cell lines (e.g., MV4-11, Karpas422, SNU16)

  • Complete cell culture medium

  • Test inhibitor (e.g., this compound)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test inhibitor and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Calculate the IC50 value by plotting the percentage of cell viability against the inhibitor concentration.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins, such as the downstream targets of CDK9, in cell lysates.

Western_Blot_Workflow A Cell Treatment with CDK9 Inhibitor B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-p-RNAPII Ser2, anti-Mcl-1) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Caption: Experimental workflow for Western blot analysis.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against phospho-RNAPII Ser2, Mcl-1, c-Myc)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the CDK9 inhibitor for the desired time and at various concentrations.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest.

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion

This compound is a potent and selective CDK9 inhibitor with promising anti-proliferative and in vivo antitumor activities.[3][4] Its improved selectivity profile over some other CDK inhibitors may offer a wider therapeutic window.[3] The data presented in this guide provides a foundation for researchers to compare this compound with other available CDK9 inhibitors and to design experiments to further investigate its therapeutic potential.

References

Assessing the Therapeutic Window of YK-2168 in Comparison to Other Selective CDK9 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for YK-2168, a novel and selective Cyclin-Dependent Kinase 9 (CDK9) inhibitor, against other CDK9 inhibitors in clinical development, namely AZD4573 and BAY1251152 (also known as enitociclib (B605923) or VIP152). The focus of this comparison is to assess the therapeutic window by examining both the anti-tumor efficacy and the available safety and tolerability data.

Introduction to CDK9 Inhibition in Oncology

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation. It forms the catalytic core of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, leading to productive transcription. In many cancers, there is a dependency on the continuous transcription of short-lived anti-apoptotic proteins such as MCL-1 and MYC. Inhibition of CDK9 offers a promising therapeutic strategy by disrupting the transcription of these key survival proteins, thereby inducing apoptosis in cancer cells.[1][2]

This compound is a potent and selective small molecule inhibitor of CDK9.[3] Preclinical studies have demonstrated its strong anti-tumor activity in various cancer models.[3] This guide aims to contextualize the performance of this compound by comparing its preclinical profile with that of other selective CDK9 inhibitors, AZD4573 and BAY1251152, for which more extensive clinical data is becoming available.

Comparative Efficacy and Safety Data

To facilitate a clear comparison, the following tables summarize the available quantitative data for this compound, AZD4573, and BAY1251152.

Table 1: In Vitro Potency and Selectivity

InhibitorTargetIC50 (nM)Selectivity vs. CDK1 (fold)Selectivity vs. CDK2 (fold)Source(s)
This compound CDK97.5~62~48[3]
AZD4573CDK9<3>10>10[4]
BAY1251152CDK93>100~120[5]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (nM)Source(s)
This compound MV4-11Acute Myeloid Leukemia53.4[3]
Karpas422Lymphoma91.1[3]
SNU16Gastric Carcinoma88.3[3]
AZD4573MV4-11Acute Myeloid Leukemia~11 (GI50)[4]
BAY1251152MOLM-13Acute Myeloid Leukemia29[5]

Table 3: In Vivo Efficacy in Xenograft Models

InhibitorXenograft ModelDose and ScheduleTumor Growth Inhibition (TGI)Source(s)
This compound MV4-11 (Leukemia)10 mg/kg, QW, IV (4 doses)80%[3]
SNU16 (Gastric)10 mg/kg, QW, IV115% (regression)[3]
BAY1251152MV4-11 (Leukemia)10 mg/kg, QW, IV65%[3]
SNU16 (Gastric)10 mg/kg, QW, IV100% (total inhibition)[3]

Table 4: Available Preclinical and Clinical Toxicity Data

InhibitorPreclinical MTDKey Preclinical ToxicitiesKey Clinical Dose-Limiting ToxicitiesSource(s)
This compound Not Publicly Available"Promising GLP safety results" mentioned, but no specific data available.Currently in Phase I clinical trials.[3]
AZD4573Tolerated doses in xenograft models led to tumor regression.Information on specific MTD not detailed in the provided search results.Currently in Phase I clinical trials.[4]
BAY1251152Not specified in the provided search results.Not specified in the provided search results.Neutropenia (Grade 3/4)[6]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental processes involved in assessing these inhibitors, the following diagrams are provided.

CDK9_Signaling_Pathway cluster_transcription Transcriptional Regulation cluster_regulation P-TEFb Complex RNA_Pol_II RNA Polymerase II Gene Target Gene (e.g., MYC, MCL-1) mRNA mRNA Transcript RNA_Pol_II->mRNA Elongation DNA DNA Template Promoter Promoter Region Protein Anti-apoptotic Proteins (e.g., MCL-1, MYC) mRNA->Protein Translation CDK9 CDK9 CDK9->RNA_Pol_II Phosphorylation (Ser2) CyclinT Cyclin T1 This compound This compound / Other Inhibitors This compound->CDK9 Inhibition Cell_Survival Cancer Cell Survival Protein->Cell_Survival Promotes

Caption: CDK9 Signaling Pathway and Point of Inhibition.

Therapeutic_Window_Assessment cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Biochemical_Assay Biochemical Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (Anti-proliferative IC50) Xenograft_Model Tumor Xenograft Model (Efficacy - TGI) Therapeutic_Window Therapeutic Window Assessment Xenograft_Model->Therapeutic_Window Efficacy Toxicity_Study Toxicology Study (Safety - MTD) Toxicity_Study->Therapeutic_Window Toxicity Inhibitor CDK9 Inhibitor (e.g., this compound) Inhibitor->Biochemical_Assay Inhibitor->Cell_Proliferation Inhibitor->Xenograft_Model Inhibitor->Toxicity_Study

Caption: Experimental Workflow for Therapeutic Window Assessment.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: In Vitro Kinase Inhibitory Assay (IC50 Determination)

Objective: To determine the concentration of the inhibitor required to inhibit 50% of the CDK9 kinase activity.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate (e.g., a peptide substrate with a phosphorylation site for CDK9)

  • Test inhibitors (this compound, AZD4573, BAY1251152) serially diluted in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO.

  • Add a small volume of the diluted inhibitors to the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the CDK9/Cyclin T1 enzyme to the wells containing the inhibitors and incubate for a pre-determined time at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Protocol 2: Cell Proliferation Assay (Anti-proliferative IC50)

Objective: To determine the concentration of the inhibitor that reduces cell proliferation by 50%.

Materials:

  • Cancer cell lines (e.g., MV4-11, Karpas422, SNU16)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test inhibitors serially diluted in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTT reagent)

  • 96-well clear-bottom plates

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test inhibitors. Include a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Measure cell viability using a chosen reagent according to the manufacturer's instructions.

  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value using a non-linear regression analysis.

Protocol 3: In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the inhibitors in a mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Cancer cell line for implantation (e.g., MV4-11, SNU16)

  • Matrigel (optional, for subcutaneous injection)

  • Test inhibitors formulated for intravenous (IV) administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS or with Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test inhibitors and vehicle control according to the specified dose and schedule (e.g., 10 mg/kg, once weekly, IV).

  • Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

  • At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

Discussion and Conclusion

The preclinical data presented in this guide highlights the potent and selective nature of this compound as a CDK9 inhibitor. In vitro, this compound demonstrates strong enzymatic inhibition of CDK9 and potent anti-proliferative effects across various cancer cell lines.[3] Notably, in vivo studies show that this compound can induce tumor regression in a gastric cancer xenograft model, suggesting a high degree of anti-tumor activity.[3]

When compared to AZD4573 and BAY1251152, this compound exhibits a comparable in vitro potency. The in vivo head-to-head comparison with BAY1251152 in the MV4-11 and SNU16 xenograft models suggests that this compound has a superior or at least comparable efficacy at the same dose.[3]

A comprehensive assessment of the therapeutic window requires a thorough evaluation of both efficacy and toxicity. While the efficacy data for this compound is promising, detailed preclinical toxicology data, such as the Maximum Tolerated Dose (MTD) in animal models, is not yet publicly available. The mention of "promising GLP safety results" is encouraging but lacks the specific data needed for a direct comparison of the preclinical therapeutic index.[3]

For AZD4573 and BAY1251152, the progression into clinical trials has provided insights into their dose-limiting toxicities, with neutropenia being a key concern for BAY1251152.[6] This on-target toxicity is a known risk for potent CDK9 inhibitors due to the role of CDK9 in the survival of hematopoietic progenitor cells.

References

YK-2168: A Comparative Analysis of a Novel Selective CDK9 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical data for YK-2168, a novel and selective Cyclin-Dependent Kinase 9 (CDK9) inhibitor, with other relevant CDK9 inhibitors, AZD4573 and BAY1251152. This analysis is based on currently available preclinical data to inform research and development decisions.

This compound is a potent azaindole-based inhibitor of CDK9 currently in clinical development.[1] Emerging evidence highlights selective CDK9 inhibition as a promising therapeutic strategy in oncology, primarily through the suppression of key anti-apoptotic proteins like Mcl-1.[1] This guide synthesizes the available biochemical and cellular activity data for this compound and its comparators, details the experimental methodologies for kinome profiling, and visualizes the underlying CDK9 signaling pathway and experimental workflows.

Executive Summary of Comparative Data

The available data indicates that this compound is a highly potent and selective inhibitor of CDK9. While a comprehensive, head-to-head kinome-wide selectivity profile for this compound against a broad panel of kinases is not yet publicly available, the existing data demonstrates its improved selectivity over AZD4573 and BAY1251152 against a limited panel of kinases.[1]

Biochemical Potency and Selectivity

This compound demonstrates potent inhibition of CDK9 with an IC50 of 7.5 nM.[2] Its selectivity for CDK9 over other cyclin-dependent kinases, such as CDK1 and CDK2, is significant, with IC50 values in the mid-nanomolar range for the latter, indicating a favorable selectivity profile.[2]

CompoundCDK9 IC50 (nM)CDK1 IC50 (nM)CDK2 IC50 (nM)
This compound 7.5[2]466.4[2]361.1[2]
AZD4573 <3>10-fold selective vs other CDKs-
BAY1251152 3>50-fold selective vs other CDKs360

Note: A direct comparison of selectivity is limited by the lack of a full kinome scan for this compound. The selectivity for AZD4573 and BAY1251152 is reported as a fold-difference against other CDKs.

Cellular Anti-Proliferative Activity

This compound exhibits potent anti-proliferative activity across various cancer cell lines, underscoring its potential as a therapeutic agent.

CompoundMV4-11 (AML) IC50 (nM)Karpas422 (Lymphoma) IC50 (nM)SNU16 (Gastric) IC50 (nM)
This compound 53.4[2]91.1[2]88.3[2]
In Vivo Antitumor Efficacy

In a cell-derived xenograft (CDX) model using the MV4-11 acute myeloid leukemia cell line, this compound demonstrated greater tumor growth inhibition (TGI) compared to BAY1251152 at the same dosage.[2]

CompoundDosingMV4-11 CDX Model TGI (%)
This compound 10 mpk, QW, IV (4 doses)80[2]
BAY1251152 10 mpk, QW, IV65[2]

Signaling Pathway and Experimental Workflow

To provide a clear understanding of the biological context and experimental procedures, the following diagrams illustrate the CDK9 signaling pathway and a general workflow for kinome profiling.

CDK9_Signaling_Pathway CDK9 Signaling Pathway cluster_transcription Transcriptional Regulation cluster_inhibition Inhibition RNA_Pol_II RNA Polymerase II Promoter_Proximal_Pausing Promoter-Proximal Pausing RNA_Pol_II->Promoter_Proximal_Pausing Initiation DSIF_NELF DSIF/NELF DSIF_NELF->Promoter_Proximal_Pausing P-TEFb P-TEFb (CDK9/Cyclin T1) P-TEFb->RNA_Pol_II Phosphorylates Ser2 of CTD P-TEFb->DSIF_NELF Phosphorylates DSIF Transcription_Elongation Productive Transcription Elongation Anti_apoptotic_Proteins Anti-apoptotic Proteins (e.g., Mcl-1, c-Myc) Transcription_Elongation->Anti_apoptotic_Proteins Promoter_Proximal_Pausing->Transcription_Elongation Release This compound This compound This compound->P-TEFb Inhibits Kinase Activity

A simplified diagram of the CDK9 signaling pathway in transcriptional regulation.

Kinome_Profiling_Workflow Kinome Profiling Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Incubation Incubate Compound with Kinase Panel Compound->Incubation Kinase_Panel Panel of Purified Kinases Kinase_Panel->Incubation Assay_Components ATP, Substrate, Buffer Reaction Initiate Kinase Reaction (add ATP) Assay_Components->Reaction Incubation->Reaction Detection Detect Kinase Activity (e.g., ADP-Glo, TR-FRET) Reaction->Detection Data_Acquisition Measure Signal (Luminescence/Fluorescence) Detection->Data_Acquisition IC50_Calculation Calculate IC50 Values Data_Acquisition->IC50_Calculation Selectivity_Profiling Generate Kinome Selectivity Profile IC50_Calculation->Selectivity_Profiling

A general workflow for in vitro kinome profiling to determine inhibitor selectivity.

Experimental Protocols

The following provides a detailed methodology for a typical in vitro kinase inhibition assay used to determine the IC50 values and selectivity profile of a compound like this compound.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol describes the determination of kinase inhibition by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates (peptide or protein)

  • Test compound (e.g., this compound) serially diluted in DMSO

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. Further dilute these in the kinase assay buffer to achieve the desired final concentrations in the assay.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of the assay plate.

    • Add 2.5 µL of the kinase/substrate mixture (containing the purified kinase and its substrate in kinase assay buffer) to each well.

    • Incubate the plate at room temperature for 15 minutes.

  • Kinase Reaction Initiation:

    • Add 5 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for each specific kinase to accurately determine the inhibitor's potency.

    • Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Luminescence Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

The currently available data suggests that this compound is a potent and selective CDK9 inhibitor with promising anti-proliferative and in vivo antitumor activity. Its selectivity against CDK1 and CDK2 appears superior to what has been reported for some other CDK inhibitors. However, a comprehensive kinome-wide selectivity profile is necessary to fully delineate its off-target effects and to more definitively compare its selectivity to that of AZD4573 and BAY1251152. As more data from ongoing and future studies becomes available, a more complete picture of this compound's therapeutic potential will emerge. This guide will be updated as new information is published.

References

A Comparative Analysis of YK-2168's Potency in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel CDK9 inhibitor, YK-2168, with other selective CDK9 inhibitors, supported by preclinical experimental data. The information is intended to assist researchers in evaluating this compound for further investigation in oncology drug development.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key regulator of transcriptional elongation, and its inhibition has emerged as a promising therapeutic strategy in various cancers, particularly those driven by transcriptional dysregulation. By targeting CDK9, this compound can induce apoptosis in cancer cells that rely on the continuous transcription of anti-apoptotic proteins for their survival. Preclinical data suggests that this compound exhibits both in vitro and in vivo anti-tumor activity.

Comparative Potency of this compound

The potency of this compound has been evaluated in several cancer cell lines and compared to other known CDK9 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

Biochemical Potency and Selectivity

This compound demonstrates high biochemical potency against CDK9 with an IC50 of 7.5 nM. Importantly, it shows significant selectivity for CDK9 over other cyclin-dependent kinases, with much higher IC50 values for CDK1 (466.4 nM) and CDK2 (361.1 nM), indicating a favorable selectivity profile.

Anti-Proliferative Activity in Cancer Cell Lines

The anti-proliferative effects of this compound have been assessed in various cancer cell lines. The table below summarizes the IC50 values of this compound in comparison to other CDK9 inhibitors, BAY1251152 and AZD4573. It is important to note that direct head-to-head comparisons in the same experimental setting are limited in the public domain; therefore, the data is compiled from available sources.

Cell Line Cancer Type This compound IC50 (nM) BAY1251152 IC50 (nM) AZD4573 IC50 (nM)
MV4-11 Acute Myeloid Leukemia53.4Data Not AvailablePotent (GI50 = 11 nM in a panel of hematological cancers)
Karpas422 Lymphoma91.1Data Not AvailableData Not Available
SNU16 Gastric Carcinoma88.3Data Not AvailableMinimal effect (GI50 >30µM in solid tumors)

Note: The provided IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions. The GI50 for AZD4573 represents the concentration for 50% growth inhibition.

In Vivo Comparative Efficacy

In a cell-derived xenograft (CDX) model using the MV4-11 leukemia cell line, this compound demonstrated a tumor growth inhibition (TGI) of 80% at a dose of 10 mg/kg administered weekly. In the same study, BAY1251152 at the same dose and schedule showed a TGI of 65%. Furthermore, in a SNU16 gastric carcinoma CDX model, this compound exhibited a remarkable regressive anti-tumor activity with a TGI of 115% at 10 mg/kg, while BAY1251152 led to complete tumor growth inhibition (TGI = 100%).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the potency of CDK9 inhibitors.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the anti-proliferative activity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Plate cancer cells in a 96-well plate at an optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in complete cell culture medium. A vehicle control (e.g., DMSO) should be included.

  • Treatment: Remove the existing medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for CDK9 Downstream Targets

This protocol is for detecting the expression levels of proteins downstream of CDK9, such as phosphorylated RNA Polymerase II (p-Ser2-RNAPII), Mcl-1, and MYC, in cells treated with a CDK9 inhibitor.

  • Cell Treatment and Lysate Preparation:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the CDK9 inhibitor or a vehicle control for a specified time (e.g., 6, 12, or 24 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatants using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., p-Ser2-RNAPII, Mcl-1, MYC, and a loading control like GAPDH or β-Actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Visualizations

Diagrams illustrating the CDK9 signaling pathway and a general experimental workflow are provided below.

CDK9_Signaling_Pathway cluster_transcription Transcription Elongation cluster_regulation Regulation by CDK9 cluster_downstream Downstream Effects Promoter Promoter Paused RNAPII Paused RNAPII Promoter->Paused RNAPII Initiation Elongating RNAPII Elongating RNAPII Paused RNAPII->Elongating RNAPII Elongation Release Gene Gene Elongating RNAPII->Gene Transcription Anti-apoptotic Proteins (e.g., Mcl-1) Anti-apoptotic Proteins (e.g., Mcl-1) Elongating RNAPII->Anti-apoptotic Proteins (e.g., Mcl-1) mRNA synthesis Oncogenes (e.g., MYC) Oncogenes (e.g., MYC) Elongating RNAPII->Oncogenes (e.g., MYC) mRNA synthesis CDK9 CDK9 PTEFb P-TEFb CDK9->PTEFb CyclinT1 CyclinT1 CyclinT1->PTEFb PTEFb->Paused RNAPII Phosphorylates Ser2 of RNAPII CTD This compound This compound This compound->CDK9 Inhibition Apoptosis Apoptosis This compound->Apoptosis Induces Cell Survival Cell Survival Anti-apoptotic Proteins (e.g., Mcl-1)->Cell Survival Oncogenes (e.g., MYC)->Cell Survival

Caption: CDK9 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines (e.g., MV4-11, SNU16) Treatment Treat with this compound & Competitors Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot (p-Ser2-RNAPII, Mcl-1) Treatment->Western_Blot IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Protein_Expression Protein Expression Analysis Western_Blot->Protein_Expression TGI_Calculation Tumor Growth Inhibition (TGI) Calculation Xenograft_Model Xenograft Model (e.g., CDX) Drug_Administration Administer this compound & Competitors Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Tumor_Measurement->TGI_Calculation

Caption: General Experimental Workflow for Evaluating CDK9 Inhibitors.

Independent Validation of YK-2168 Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the published research on YK-2168, a selective CDK9 inhibitor. As of the latest available information, independent validation of the initial preclinical findings from unaffiliated research groups has not been published. The data presented herein is based on the initial discovery and preclinical evaluation of this compound.

Executive Summary

This compound is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1] Preclinical studies have demonstrated its anti-proliferative activity in various cancer cell lines and anti-tumor efficacy in xenograft models.[1][2] The primary research highlights its selectivity for CDK9 over other cyclin-dependent kinases and provides a direct comparison with other CDK9 inhibitors, such as BAY1251152 and AZD4573.[3] Currently, this compound is in clinical development in China.[3] This guide summarizes the available quantitative data, details the experimental methodologies as described in the primary literature, and presents signaling pathway and workflow diagrams to facilitate a deeper understanding of this compound's preclinical profile.

Data Presentation

Biochemical and In Vitro Anti-proliferative Activity of this compound

The following table summarizes the key quantitative data on the biochemical and cellular activity of this compound.

ParameterThis compoundBAY1251152AZD4573Source
Biochemical IC50 (nM)
CDK97.5-<3[1]
CDK1466.4--[1]
CDK2361.1--[1]
Cellular IC50 (nM)
MV4-11 (Leukemia)53.4--[1]
Karpas422 (Lymphoma)91.1--[1]
SNU16 (Gastric Carcinoma)88.3--[1]

Note: Direct comparative IC50 values for BAY1251152 and AZD4573 from the same studies were not available in the public domain.

In Vivo Antitumor Activity of this compound

The in vivo efficacy of this compound was evaluated in mouse xenograft models. The table below presents a comparison of the tumor growth inhibition (TGI) of this compound and BAY1251152.

ModelCompoundDoseTGI (%)Source
MV4-11 CDXThis compound10 mpk QW (IV, 4 doses)80[1]
BAY125115210 mpk QW (IV, 4 doses)65[1]
SNU16 CDXThis compound10 mpk QW115 (regressive)[1]
BAY125115210 mpk QW100 (total inhibition)[1]

CDX: Cell-derived xenograft; mpk: mg/kg; QW: once weekly; IV: intravenous.

Experimental Protocols

Biochemical Kinase Assay

The inhibitory activity of this compound against CDK9, CDK1, and CDK2 was determined using established literature methods. A generalized protocol for a CDK9 kinase assay involves the following steps:

  • Reaction Setup: A reaction mixture is prepared containing the respective kinase (CDK9, CDK1, or CDK2), a suitable substrate (e.g., a peptide or protein substrate), and ATP in a buffered solution.

  • Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.

  • Incubation: The reaction is incubated at a controlled temperature to allow for kinase activity.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ATP consumed. This is often achieved using methods like ADP-Glo Kinase Assay, which measures ADP production as an indicator of kinase activity.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cell Proliferation Assay

The anti-proliferative effects of this compound on cancer cell lines were assessed using a standard cell viability assay. The general steps are as follows:

  • Cell Seeding: Cancer cells (e.g., MV4-11, Karpas422, SNU16) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a reagent such as MTT or CellTiter-Glo, which quantifies the number of viable cells.

  • IC50 Determination: The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are calculated from the dose-response curves.

In Vivo Xenograft Model

The antitumor activity of this compound was evaluated in cell-derived xenograft (CDX) models. A typical workflow for an MV4-11 xenograft study is outlined below:

  • Cell Implantation: A suspension of MV4-11 human leukemia cells is subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound or a vehicle control is administered (e.g., intravenously, once weekly).

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group, often expressed as Tumor Growth Inhibition (TGI).

Mandatory Visualization

Signaling Pathway of CDK9 Inhibition

CDK9_Inhibition_Pathway YK2168 This compound CDK9_CyclinT CDK9/Cyclin T (P-TEFb) YK2168->CDK9_CyclinT Inhibits RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylates Transcription Transcriptional Elongation pRNAPII p-RNA Pol II (Ser2) pRNAPII->Transcription AntiApoptotic Anti-apoptotic Proteins (e.g., Mcl-1) Transcription->AntiApoptotic Expression of Apoptosis Apoptosis AntiApoptotic->Apoptosis Inhibits InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture 1. Cancer Cell Culture (e.g., MV4-11) Implantation 2. Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization TumorGrowth->Randomization Treatment 5. This compound or Vehicle Administration Randomization->Treatment Monitoring 6. Tumor Volume & Body Weight Measurement Treatment->Monitoring TGI 7. Tumor Growth Inhibition (TGI) Calculation Monitoring->TGI Conclusion 8. Efficacy Conclusion TGI->Conclusion Logical_Relationship Discovery This compound Discovery Biochemical Biochemical Assays (CDK9 Selectivity) Discovery->Biochemical InVitro In Vitro Studies (Anti-proliferative Activity) Discovery->InVitro Biochemical->InVitro InVivo In Vivo Studies (Antitumor Efficacy) InVitro->InVivo Mechanism Mechanism of Action (Downstream Effects) InVitro->Mechanism InVivo->Mechanism Clinical Clinical Trials InVivo->Clinical

References

Safety Operating Guide

Proper Disposal of YK-2168: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like YK-2168 are paramount for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides essential safety and logistical information for the disposal of this compound, a selective CDK9 inhibitor used in preclinical research. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.

Immediate Safety and Handling Precautions

While this compound is shipped as a non-hazardous chemical, it is crucial to handle it with care in a laboratory setting.[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling the compound. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In case of contact, immediately flush the affected area with copious amounts of water.

Step-by-Step Disposal Protocol

As specific disposal guidelines for this compound are not extensively documented, the following procedures are based on general best practices for the disposal of non-hazardous chemical waste from research laboratories. These steps are designed to be conservative and ensure a high level of safety.

1. Waste Segregation:

  • Solid Waste: All solid materials contaminated with this compound, including unused compound, weighing paper, contaminated gloves, and plasticware, should be collected in a designated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Avoid mixing with other incompatible chemical waste streams. If dissolved in a solvent, the solvent's own disposal requirements must also be considered.

2. Waste Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound (5-chloro-4-(1-methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine)".

  • Include the approximate concentration and quantity of the waste.

  • Note the date when the waste was first added to the container.

3. Storage of Waste:

  • Waste containers should be kept securely closed except when adding waste.

  • Store the containers in a designated, well-ventilated, and secure waste accumulation area, away from general laboratory traffic.

  • Ensure secondary containment is in place to prevent spills.

4. Final Disposal:

  • Disposal of chemical waste must be handled by a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

  • Follow your institution's specific procedures for arranging a hazardous waste pickup.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information for this compound.

PropertyValue
Chemical Formula C₁₆H₁₈ClN₅
Molecular Weight 315.81 g/mol
CAS Number 2571068-74-9
Appearance Solid
Storage (Short Term) 0 - 4 °C (days to weeks)
Storage (Long Term) -20 °C (months to years)

CDK9 Signaling Pathway and this compound's Mechanism of Action

This compound is a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating gene transcription. The diagram below illustrates the simplified signaling pathway of CDK9 and the point of inhibition by this compound.

CDK9_Pathway cluster_inhibition PTEFb P-TEFb Complex (CDK9 + Cyclin T1) RNAPII RNA Polymerase II (Paused) PTEFb->RNAPII Phosphorylates CTD Transcription Transcriptional Elongation RNAPII->Transcription Release from pausing YK2168 This compound YK2168->Inhibition

References

Navigating the Safe Handling of YK-2168: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for human or veterinary use.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling YK-2168. The following guidelines are designed to ensure the safe use of this compound in a laboratory setting, from initial handling to final disposal.

Personal Protective Equipment (PPE) and Engineering Controls

When working with this compound, a comprehensive approach to safety is crucial. The following table summarizes the recommended personal protective equipment and engineering controls. Adherence to these guidelines will minimize exposure risk and ensure a safe laboratory environment.

Control TypeRecommendationSpecifications
Engineering Controls Local Exhaust VentilationUse in a well-ventilated area, preferably within a chemical fume hood.
Eyewash StationMust be readily accessible in the immediate work area.
Safety ShowerMust be readily accessible in the immediate work area.
Personal Protective Equipment Eye and Face ProtectionSafety glasses with side shields or goggles.
Hand ProtectionChemical-resistant gloves (e.g., nitrile rubber).
Skin and Body ProtectionLaboratory coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, consider an apron or coveralls.
Respiratory ProtectionFor operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Operational and Disposal Plans: A Step-by-Step Guide

Proper handling and disposal of this compound are critical for laboratory safety and environmental protection. The following protocols provide a structured approach to working with this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

  • Temperature: For long-term storage of the solid compound, refer to the supplier's recommendations, which are typically -20°C.

Handling and Experimental Use

A systematic workflow is essential for the safe handling of this compound during experimental procedures.

Figure 1. Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal a Don PPE b Prepare work area in fume hood a->b c Weigh this compound b->c d Dissolve in appropriate solvent c->d e Perform experimental procedure d->e f Decontaminate surfaces e->f g Dispose of waste f->g h Remove PPE and wash hands g->h

Figure 1. Experimental Workflow for this compound
Disposal Plan

The disposal of this compound and associated waste must be conducted in accordance with all local, state, and federal regulations.

  • Waste Segregation:

    • Solid Waste: Unused this compound powder, contaminated consumables (e.g., weigh boats, pipette tips).

    • Liquid Waste: Solutions containing this compound, solvent washes.

    • Contaminated PPE: Gloves, disposable lab coats.

  • Waste Collection:

    • Collect all waste in clearly labeled, sealed containers.

    • Do not mix with other chemical waste streams unless explicitly permitted.

  • Disposal Route:

    • Dispose of all this compound waste through a licensed hazardous waste disposal company.

    • Do not dispose of down the drain or in regular trash.

The logical relationship for the disposal plan is outlined below.

Figure 2. Disposal Plan Logic for this compound a Generate Waste (Solid, Liquid, PPE) b Segregate Waste Streams a->b c Collect in Labeled, Sealed Containers b->c d Store in Designated Hazardous Waste Area c->d e Arrange for Pickup by Licensed Disposal Company d->e

Figure 2. Disposal Plan Logic for this compound

By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a secure and productive research environment. This commitment to safety not only protects laboratory personnel but also ensures the integrity of the research and the protection of the environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.